SR1078
Descripción
Propiedades
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWIYXHHGNUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591895 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246525-60-9 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SR1078: A Technical Guide to its Mechanism of Action as a RORα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1078 is a synthetic small molecule that functions as a selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3] These nuclear receptors are critical transcription factors involved in the regulation of metabolic and immune processes.[2][3] this compound directly binds to the ligand-binding domain of RORα and RORγ, inducing a conformational change that facilitates the recruitment of coactivators and enhances the transcription of ROR target genes.[1][4][5] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action
This compound acts as a potent activator of RORα and RORγ.[1] The primary mechanism involves its direct interaction with the ligand-binding pocket of these orphan nuclear receptors. This binding event stabilizes an active conformation of the receptor, which promotes the dissociation of corepressors and the recruitment of coactivator proteins.[4] This receptor-coactivator complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the stimulation of gene transcription.[2] This activity has been demonstrated to be selective, with no significant off-target effects on other nuclear receptors such as FXR, LXRα, and LXRβ.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and pharmacokinetics of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Target Gene(s) | Concentration | Effect | Reference |
| SH-SY5Y | Gene Expression | A2BP1, CYP19A1, NLGN1, IPTR1 | 2-10 µM | Dose-dependent increase in expression | [1] |
| SH-SY5Y | Gene Expression | - | 3-5 µM (EC50) | - | [1] |
| HEK293 | Cotransfection | RORα/γ driven transcription | 2-5 µM | Significant activation | [2] |
| HepG2 | Gene Expression | FGF21 | 10 µM | ~3-fold increase in mRNA | [3] |
| HepG2 | Gene Expression | G6Pase | 10 µM | ~2-fold increase in mRNA | [3] |
| LAN5, SK-N-BE(2)-C | Gene Expression | G6Pase, FGF-21, BMAL1 | Not Specified | Effective activation of transcription | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Dose | Route | Time Point | Measurement | Value | Reference |
| Plasma Concentration | 10 mg/kg | i.p. | 1 hour | Plasma Level | 3.6 µM | [2][3] |
| Plasma Concentration | 10 mg/kg | i.p. | 8 hours | Plasma Level | >800 nM | [2][3] |
| Brain Concentration | 10 mg/kg | i.p. | 1 hour | Brain Level | ~4 µM | [6][7] |
| Brain Concentration | 10 mg/kg | i.p. | 8 hours | Brain Level | >1 µM | [6][7] |
| Target Gene Expression (Liver) | 10 mg/kg | i.p. | 2 hours | FGF21 & G6Pase mRNA | Significant stimulation | [2] |
| Behavioral Effect (BTBR mice) | 10 mg/kg | i.p. | Not Specified | Repetitive Grooming | ~25% reduction | [6] |
Experimental Protocols
In Vitro Cotransfection Assay for RORα/γ Activity
This protocol is designed to assess the ability of this compound to activate RORα and RORγ-mediated transcription.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 24-well plates and transfected with the following plasmids using a suitable transfection reagent:
-
A reporter plasmid containing a ROR target gene promoter (e.g., G6Pase or FGF21 promoter) upstream of a luciferase gene.
-
An expression plasmid for full-length human RORα or RORγ.
-
A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: 16 hours post-transfection, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO).[8]
-
Luciferase Assay: After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay kit.[8]
-
Data Analysis: Luciferase activity is normalized to the control plasmid activity. The fold activation by this compound is calculated relative to the vehicle-treated cells.
Caption: Cotransfection assay workflow.
In Vivo Analysis of ROR Target Gene Expression in Mice
This protocol outlines the procedure for evaluating the effect of this compound on the expression of ROR target genes in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are used for this study.
-
Compound Preparation and Administration: this compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to a final concentration for intraperitoneal (i.p.) injection.[1] Mice are administered a single dose of this compound (e.g., 10 mg/kg) or vehicle control.
-
Tissue Harvesting: At a specified time point post-injection (e.g., 2 hours), mice are euthanized, and the livers are harvested.[2]
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the liver tissue using a suitable RNA isolation kit. The quantity and quality of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of ROR target genes (e.g., G6Pase and FGF21) and a housekeeping gene (for normalization) are quantified by qPCR using gene-specific primers.
-
Data Analysis: The relative mRNA expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated group.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of RORα and RORγ. Its mechanism as a direct agonist that enhances the transcriptional activity of these receptors is well-documented. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of modulating the ROR signaling pathway in various disease contexts, including metabolic disorders and neurological conditions.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
- 5. Restoration of the molecular clock is tumor suppressive in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
SR1078: A Technical Guide to the Selective RORα/RORγ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1078 is a synthetic small molecule identified as the first selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3] As members of the nuclear receptor superfamily, RORα and RORγ are crucial transcription factors involved in regulating a spectrum of physiological and pathological processes, including metabolism, immune function, and cellular development.[4][5][6] this compound serves as an invaluable chemical probe to elucidate the complex functions of these orphan receptors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on key signaling pathways.
Core Properties and Mechanism of Action
This compound is a cell-permeable diaryl amide compound that directly engages the ligand-binding domains (LBD) of RORα and RORγ.[1][7] This interaction induces a conformational change in the receptors, enhancing their transcriptional activity.[2][8] Consequently, this compound stimulates the expression of endogenous ROR target genes.[1][3] It functions as a selective agonist for RORα and RORγ, showing no significant activity on other nuclear receptors such as FXR, LXRα, and LXRβ.[1][4]
The canonical signaling pathway for RORα and RORγ involves their binding as monomers to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of their target genes.[5][6] Upon activation by an agonist like this compound, the receptor's conformation is stabilized, facilitating the recruitment of coactivator proteins and initiating the transcription of target genes.
Caption: General signaling pathway of RORα/γ activation by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Cell Line / System | Source(s) |
| EC₅₀ | Agonist activity on target gene expression (A2BP1, etc.) | 3-5 μM | SH-SY5Y | [1] |
| IC₅₀ | Potency noted in some literature, likely representing EC₅₀ | 1-3 μM | Not specified | [4] |
| IC₅₀ | Competitive radioligand binding affinity vs. T0901317 | ~15 μM | Biochemical Assay | [9] |
| Gene Expression | Fold increase in FGF21 mRNA | ~3-fold | HepG2 | [4] |
| Gene Expression | Fold increase in G6Pase mRNA | ~2-fold | HepG2 | [4] |
Note on IC₅₀/EC₅₀: The term IC₅₀ has been used in some sources, but given this compound is an agonist, EC₅₀ (the concentration for half-maximal effective response) is the more appropriate term for its activating properties.[10][11] The weaker IC₅₀ value from the radioligand binding assay suggests this compound may bind to an allosteric site rather than the orthosteric site occupied by the inverse agonist used in the assay.[9]
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, i.p.)
| Time Point | Plasma Concentration | Brain Concentration | Source(s) |
| 1 hour | 3.6 μM | ~4 μM | [1][2][7] |
| 8 hours | >800 nM | >1 μM | [1][2][7] |
Table 3: In Vivo Target Gene Modulation in Mice (10 mg/kg, i.p., 2h post-injection)
| Target Gene | Tissue | Effect | Source(s) |
| G6Pase | Liver | Significantly stimulated | [1][2][3] |
| FGF21 | Liver | Significantly stimulated | [1][2][3] |
| RORα target genes | Brain | Upregulated | [7][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.
In Vitro: Cell-Based Cotransfection Assay
This assay quantifies the ability of a compound to activate a specific nuclear receptor in a cellular context.
Objective: To measure this compound-dependent activation of RORα and RORγ transcriptional activity.
Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded into multi-well plates.[13]
-
Transfection: Cells are transiently transfected with two plasmids:
-
Expression Plasmid: Encodes a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either RORα or RORγ.
-
Reporter Plasmid: Contains a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
-
Treatment: Approximately 16-24 hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0-10 μM) or a vehicle control (e.g., DMSO).[1][13]
-
Incubation: Cells are incubated for an additional 24 hours to allow for receptor activation and luciferase expression.[13]
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Dual-Glo™).[13] Activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. abmole.com [abmole.com]
SR1078: A Technical Guide to the First Synthetic RORα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SR1078, a pivotal synthetic agonist for the Retinoic Acid Receptor-Related Orphan Receptors alpha (RORα) and gamma (RORγ). It covers the compound's discovery, mechanism of action, chemical synthesis, and detailed experimental protocols for its characterization.
Discovery and Rationale
This compound was identified as the first synthetic small molecule to function as an agonist for both RORα and RORγ.[1] These orphan nuclear receptors are crucial transcription factors involved in regulating metabolism and immune function.[1][2] Prior to this compound, compounds like the LXR agonist T0901317 showed some activity at RORs, but their promiscuity limited their use as specific chemical probes.[1] The development of this compound provided a selective tool to investigate the physiological and pathological functions of RORα and RORγ, demonstrating that synthetic ligands could be designed to activate these receptors beyond their constitutive activity.[1][3]
Mechanism of Action: RORα/γ Agonism
This compound functions as a selective agonist for RORα and RORγ.[4] It directly binds to the ligand-binding domain (LBD) of these receptors, inducing a conformational change that enhances the recruitment of coactivator proteins.[1][5] This receptor-coactivator complex then binds to ROR Response Elements (ROREs) on the promoters of target genes, leading to the stimulation of their transcription.[1] This activity has been demonstrated to be selective for RORα and RORγ, with no significant effect on other nuclear receptors such as FXR, LXRα, and LXRβ.[4] Downstream effects include the upregulation of metabolic genes like Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[1][6] In some cancer cell lines, this compound treatment leads to the stabilization of the tumor suppressor p53 and the induction of apoptosis.[3][6]
Chemical Synthesis
This compound is synthesized via a straightforward single-step amidation reaction.[1] The process involves the coupling of an aniline derivative with a benzoyl chloride derivative.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo assays.
| Parameter | Assay Type | System | Value | Reference |
| EC₅₀ | Gene Expression | SH-SY5Y Cells | 3-5 µM | [4] |
| Activation Conc. | Gene Expression | HepG2 Cells | 10 µM | [1] |
| Fold Increase (FGF21) | Gene Expression | HepG2 Cells (10 µM, 24h) | ~3-fold | [1][7] |
| Fold Increase (G6Pase) | Gene Expression | HepG2 Cells (10 µM, 24h) | ~2-fold | [7] |
| Plasma Conc. (Cₘₐₓ) | Pharmacokinetics | Mice (10 mg/kg, i.p., 1h) | 3.6 µM | [7] |
| Plasma Conc. | Pharmacokinetics | Mice (10 mg/kg, i.p., 8h) | 800 nM | [7] |
Detailed Experimental Protocols
-
Preparation : Under an argon atmosphere, dissolve 4-(1-Hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline (0.193 mmol) in dichloromethane (CH₂Cl₂, 275 μL).
-
Reaction : To the solution, add N,N-Diisopropylethylamine (DIPEA, 37 μL, 0.212 mmol) followed by 4-(Trifluoromethyl)benzoyl chloride (30 μL, 0.193 mmol) at room temperature.
-
Incubation : Stir the reaction mixture for 8 hours.
-
Work-up : Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification : Directly purify the crude residue by column chromatography on silica gel using a Hexane/Ethyl Acetate (8/2) solvent system to yield this compound as a white powder (71% yield).
This assay measures the ability of this compound to modulate the interaction between the RORγ Ligand-Binding Domain (LBD) and a coactivator peptide.
-
Assay Setup : Perform assays in triplicate in white opaque 384-well plates at room temperature. The final assay volume is 20 μL.
-
Reagent Preparation : Prepare all dilutions in assay buffer (100 mM NaCl, 25 mM HEPES, 0.1% w/v BSA, pH 7.4). The final DMSO concentration should be 0.25% v/v.
-
Initial Incubation : Add a 12 μL mix of GST-RORγ-LBD (final concentration 10 nM), AlphaScreen beads (12.5 μg/mL of each donor and acceptor), and 4 μL of this compound at increasing concentrations (from 210 nM to 50 μM) to the wells. Seal the plates and incubate for 1 hour.
-
Coactivator Addition : After the preincubation, add 4 μL of Biotin-TRAP220-2 peptide (final concentration 50 nM).
-
Final Incubation : Seal the plates and incubate for an additional 2 hours.
-
Data Acquisition : Read the plates using an appropriate ALPHA Screen-capable plate reader. Increasing levels of this compound result in a conformational change in the RORγ-LBD, causing a dose-dependent decrease in the recruitment of the coactivator peptide.[1]
-
Cell Culture : Culture HEK293 or HepG2 cells in appropriate media. HepG2 cells endogenously express RORα and RORγ.[1]
-
Transfection (for reporter assays) : Co-transfect cells with a Gal4 DNA-binding domain-ROR LBD chimeric receptor plasmid and a luciferase reporter plasmid containing Gal4 response elements.
-
Compound Treatment : 16-24 hours post-transfection (or after seeding for endogenous gene expression), treat the cells with vehicle (DMSO) or this compound at desired concentrations (e.g., 2-10 µM).[4][6]
-
Incubation : Incubate cells for 24 hours post-treatment.[1]
-
Analysis :
-
Animal Model : Use C57BL/6 mice.
-
Compound Administration : Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1][4] A typical vehicle formulation is DMSO, PEG300, Tween-80, and saline.[4]
-
Sample Collection :
-
Analysis :
-
Pharmacokinetics : Extract this compound from plasma and tissues and analyze drug levels using liquid chromatography/tandem mass spectrometry (LC/MS-MS).[4]
-
Target Gene Analysis : Purify mRNA from the harvested tissue and perform qPCR to assess the expression levels of ROR target genes.[1] The expression of both FGF21 and G6Pase is significantly stimulated by this compound treatment compared to vehicle control.[4]
-
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. apexbt.com [apexbt.com]
SR1078: A Synthetic Agonist Modulating Transcriptional Regulation Through RORα and RORγ
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR1078 is a potent and selective synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ). As members of the nuclear receptor superfamily, RORα and RORγ are key transcription factors involved in the regulation of a myriad of physiological processes, including metabolism, inflammation, and circadian rhythm. This compound exerts its effects by directly binding to the ligand-binding domain of these receptors, inducing a conformational change that enhances their transcriptional activity. This guide provides a comprehensive overview of the role of this compound in transcriptional regulation, detailing its mechanism of action, target genes, and the experimental methodologies used to elucidate its function.
Introduction
The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play critical roles in a variety of physiological processes. RORα is implicated in the regulation of cerebellar development, lipid metabolism, and the circadian clock, while RORγ is essential for the development of Th17 cells and lymphoid tissues. Due to their involvement in numerous pathologies, including autoimmune diseases, metabolic syndrome, and cancer, RORs have emerged as promising therapeutic targets.
This compound is a synthetic small molecule that has been identified as a selective agonist for both RORα and RORγ.[1][2] Unlike endogenous ligands, which are still under investigation, this compound provides a powerful chemical tool to probe the function of these receptors and explore their therapeutic potential. This document serves as a technical guide to the transcriptional regulatory functions of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
This compound functions as an agonist by directly binding to the ligand-binding domain (LBD) of RORα and RORγ.[3] This interaction induces a conformational change in the receptor, which is thought to stabilize the active conformation, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription.[3] this compound has been shown to be selective for RORα and RORγ, with no significant activity observed at other related nuclear receptors such as FXR, LXRα, and LXRβ.[3][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the effects of this compound on gene expression and cellular processes from various published studies.
Table 1: In Vitro Efficacy of this compound on Target Gene Expression
| Cell Line | Target Gene | This compound Concentration | Fold Change in mRNA Expression | Reference |
| HepG2 | FGF21 | 10 μM | ~3-fold increase | [4] |
| HepG2 | G6Pase | 10 μM | ~2-fold increase | [4] |
| SH-SY5Y | A2BP1 | 2-10 μM | Dose-dependent increase | [3] |
| SH-SY5Y | CYP19A1 | 2-10 μM | Dose-dependent increase | [3] |
| SH-SY5Y | NLGN1 | 2-10 μM | Dose-dependent increase | [3] |
| SH-SY5Y | IPTR1 | 2-10 μM | Dose-dependent increase | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tissue | Target Gene | This compound Dosage | Fold Change in mRNA Expression | Reference |
| C57BL/6 Mice | Liver | FGF21 | 10 mg/kg (i.p.) | Significant increase | [4] |
| C57BL/6 Mice | Liver | G6Pase | 10 mg/kg (i.p.) | Significant increase | [4] |
Table 3: Pharmacokinetic and In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| EC50 | 3-5 μM | For activation of RORα target genes in SH-SY5Y cells | [3] |
| Plasma Concentration (Mouse) | 3.6 μM | 1 hour after 10 mg/kg i.p. injection | [3][4] |
| Sustained Plasma Level (Mouse) | >800 nM | 8 hours after a single 10 mg/kg i.p. injection | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies investigating the effects of this compound.
RORα/γ Cotransfection and Luciferase Reporter Assay
This assay is used to determine the ability of this compound to activate RORα- and RORγ-mediated transcription.
Materials:
-
HEK293 cells
-
Expression plasmids for full-length RORα or RORγ
-
Luciferase reporter plasmid containing a ROR response element (RORE) upstream of the luciferase gene (e.g., from the G6Pase or FGF21 promoter)[4]
-
A control plasmid expressing Renilla luciferase for normalization
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Cotransfect the cells with the ROR expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 to 10 μM) or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction by dividing the normalized luciferase activity of this compound-treated cells by that of vehicle-treated cells.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of ROR target genes in response to this compound treatment.
Materials:
-
Cells (e.g., HepG2, SH-SY5Y) or tissues treated with this compound
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., G6Pase, FGF21) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and vehicle-treated cells or tissues using TRIzol reagent or a similar method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and SYBR Green or TaqMan master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.[5][6]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can be used to determine if this compound treatment leads to the recruitment of RORα or RORγ to the promoter regions of its target genes.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for RORα or RORγ
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the RORE in the promoter of a target gene
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[7]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[8]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against RORα or RORγ overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.[9]
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify the RORE-containing region of the target gene promoter to quantify the amount of precipitated DNA. An increase in precipitated DNA in this compound-treated cells compared to vehicle-treated cells indicates recruitment of the ROR to the gene promoter.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-qPCR in human cells [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
SR1078: A Technical Guide to its Engagement in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: SR1078 is a synthetic small molecule identified as a potent agonist for the Retinoic Acid Receptor-Related Orphan Receptors α (RORα) and γ (RORγ).[1][2][3] These nuclear receptors are critical transcription factors that regulate a wide array of physiological and pathophysiological processes, including metabolism, immunity, and cellular development.[3][4] this compound exerts its effects by directly binding to the ligand-binding domain of RORα and RORγ, modulating their transcriptional activity and subsequently influencing the expression of a diverse set of target genes.[1][5] This document provides an in-depth technical overview of the primary signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathway: RORα/γ Agonism and Target Gene Transcription
The fundamental mechanism of action for this compound is its function as a selective agonist for RORα and RORγ.[1] Unlike inverse agonists which repress receptor activity, this compound enhances the constitutive transcriptional activity of RORs.[3] Upon entering the cell and translocating to the nucleus, this compound binds to the ligand-binding domain of RORα or RORγ. This binding event induces a conformational change in the receptor, which promotes the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[6] This activated transcription factor complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
SR1078 and its Effects on p53 Stability: A Technical Guide
Executive Summary: This document provides an in-depth technical overview of the synthetic RORα agonist, SR1078, and its mechanism of action in stabilizing the tumor suppressor protein p53. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the signaling pathway from RORα activation to the inhibition of p53 degradation, presents quantitative data from key experiments, and provides detailed, reproducible protocols for the core assays involved. All signaling pathways and experimental workflows are visualized using diagrams to ensure clarity and facilitate understanding.
Core Mechanism of Action: The this compound-RORα-SOX4-p53 Axis
This compound functions as a potent agonist for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα), a nuclear receptor that acts as a transcription factor. The activation of RORα by this compound initiates a signaling cascade that ultimately leads to the stabilization of p53 by preventing its degradation.
The established pathway is as follows:
-
RORα Activation: this compound binds to RORα, activating its transcriptional regulatory function.
-
SOX4 Upregulation: Activated RORα directly binds to the ROR response element (RORE) in the promoter of the SOX4 gene, increasing its transcription.[1]
-
Inhibition of MDM2-p53 Interaction: The SOX4 protein then interacts with p53. This binding physically obstructs the E3 ubiquitin ligase MDM2 from binding to p53.[2]
-
p53 Stabilization: By preventing MDM2 from binding, SOX4 effectively blocks the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2]
-
Activation of p53 Target Genes: The stabilized p53 protein accumulates in the nucleus and activates the transcription of its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study by Wang et al. (2012) on the effects of this compound.
Table 1: Effect of this compound on p53-Mediated Apoptosis
| Cell Line | Treatment | Duration | Parameter Measured | Result |
|---|---|---|---|---|
| HepG2 | Vehicle (Control) | 24 hours | % of Cells in Sub-G1 Phase | 0.9% |
| HepG2 | this compound (5 µM) | 24 hours | % of Cells in Sub-G1 Phase | 9.4% |
Table 2: Effect of RORα Overexpression on p53 Protein Stability
| Cell Line | Condition | Parameter Measured | Result |
|---|---|---|---|
| HEK293 | Control (LacZ overexpression) | p53 Half-life | 22 ± 6 min |
| HEK293 | RORα Overexpression | p53 Half-life | > 90 min |
Table 3: Effect of this compound on p53 Target Gene Expression
| Cell Line | Treatment | Duration | Target Gene | Result (Fold Change vs. Control) |
|---|---|---|---|---|
| HepG2 | This compound (5 µM) | 24 hours | p21 | Significant Increase |
| HepG2 | This compound (5 µM) | 24 hours | PUMA | Significant Increase |
| HepG2 | This compound (1 µM and 5 µM) | 24 hours | SOX4 | Dose-dependent Increase |
| HepG2 | this compound (1 µM and 5 µM) | 24 hours | REV-ERBα | Dose-dependent Increase |
Experimental Protocols & Workflows
Detailed protocols for the key experiments performed to elucidate the effects of this compound on p53 stability are provided below.
This protocol is used to determine the relative amount of p53 protein in cells following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Treat cells with vehicle (DMSO), 1 µM this compound, or 5 µM this compound for 24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against p53 (e.g., rabbit polyclonal) overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., α-tubulin) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
This protocol uses propidium iodide (PI) staining and flow cytometry to quantify the percentage of apoptotic cells (those in the sub-G1 phase) after this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture HepG2 cells as described previously.
-
Treat cells with vehicle (DMSO) or 5 µM this compound for 24 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Use trypsin to detach adherent cells.
-
Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use software to gate the cell populations and quantify the percentage of cells in the sub-G1 peak of the DNA content histogram, which represents the apoptotic cell population.
-
This protocol is used to transiently silence the expression of RORα or p53 to confirm that the effects of this compound are dependent on these proteins.
Protocol Steps:
-
Cell Seeding:
-
Seed HepG2 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare siRNA complexes using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions. Use siRNAs targeting RORα, p53, or a non-targeting control sequence.
-
Add the siRNA complexes to the cells and incubate for the time required to achieve effective knockdown (typically 24-48 hours).
-
-
This compound Treatment:
-
After the initial knockdown period, replace the medium with fresh medium containing either vehicle (DMSO) or this compound (5 µM).
-
-
Incubation and Analysis:
-
Incubate the cells for an additional 24 hours.
-
Harvest the cells and perform downstream analysis, such as Western blotting (to confirm knockdown and assess p53 levels) or cell cycle analysis (to assess apoptosis), as described in the previous protocols. The results will demonstrate whether the absence of RORα or p53 abrogates the effects of this compound.
-
References
The Function of SR1078 in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1078 is a synthetic agonist of the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ), nuclear receptors that are pivotal in regulating a wide array of physiological processes, including development, immunity, circadian rhythm, and metabolism.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in metabolic regulation, with a focus on its mechanism of action, effects on glucose and lipid homeostasis, and its potential as a therapeutic agent. This document details key experimental findings, provides methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and RORs
This compound is a potent and selective small molecule that functions as an agonist for both RORα and RORγ.[1][4] Unlike endogenous ligands which can be varied and cell-type specific, this compound provides a consistent and well-characterized tool to probe the function of these receptors. RORs are transcription factors that bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes, thereby modulating their expression.[3] RORα and RORγ are expressed in metabolically active tissues such as the liver, adipose tissue, and skeletal muscle, where they play a crucial role in maintaining metabolic homeostasis.[2][3]
Mechanism of Action of this compound
This compound directly binds to the ligand-binding domain of RORα and RORγ, inducing a conformational change that promotes the recruitment of co-activators and subsequent activation of target gene transcription.[1][4] This agonistic activity has been demonstrated to be selective for RORα and RORγ, with no significant effect on other nuclear receptors such as FXR, LXRα, or LXRβ at similar concentrations.[1]
The activation of RORs by this compound leads to the increased expression of a suite of genes involved in various metabolic pathways. Notably, this compound has been shown to stimulate the transcription of genes involved in gluconeogenesis and energy expenditure.
This compound in Glucose Metabolism
A primary and well-documented role of this compound is its influence on glucose metabolism, primarily through the regulation of key hepatic enzymes.
Upregulation of Gluconeogenic Genes
In vitro studies using the human hepatoma cell line HepG2 have demonstrated that this compound treatment significantly increases the mRNA expression of Glucose-6-phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21), both of which are key regulators of glucose homeostasis.[1][4] G6Pase is the rate-limiting enzyme in gluconeogenesis, and its upregulation can lead to increased hepatic glucose production. FGF21 is a hormone that plays a complex role in metabolism, including enhancing insulin sensitivity and promoting fatty acid oxidation.[5]
In Vivo Effects on Hepatic Gene Expression
Consistent with in vitro findings, in vivo studies in mice have shown that administration of this compound leads to a significant increase in the hepatic expression of G6Pase and FGF21.[1][6] This confirms the ability of this compound to engage its targets and modulate metabolic gene expression in a physiological setting.
This compound in Lipid Metabolism and Adipogenesis
The regulatory role of RORs extends to lipid metabolism, and this compound, as a potent ROR agonist, influences these pathways. RORα has been shown to regulate the expression of genes that control lipid metabolism, and RORα-deficient mice are resistant to diet-induced obesity.[1]
Regulation of Adipogenesis
The REV-ERB nuclear receptors, which are closely related to RORs, play a crucial role in adipogenesis.[7] While direct studies on this compound's comprehensive role in adipogenesis are emerging, the activation of RORs is known to influence the differentiation of preadipocytes.[8] Naringenin, another RORα agonist, has been shown to suppress lipogenesis and promote adipose tissue browning, suggesting a potential similar role for this compound.[8]
Cholesterol and Fatty Acid Metabolism
RORs are involved in the regulation of genes related to cholesterol and fatty acid synthesis and transport.[9][10][11] For instance, RORα can regulate the expression of apolipoproteins and cholesterol transporters.[12] The interplay between RORs and other nuclear receptors like Liver X Receptors (LXRs), which are master regulators of cholesterol homeostasis, suggests a complex regulatory network that can be modulated by this compound.[10]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from key studies on the effects of this compound.
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| Gene Expression | |||||
| FGF21 mRNA | HepG2 | 10 µM | 24 hours | ~3-fold increase | [1] |
| G6Pase mRNA | HepG2 | 10 µM | 24 hours | ~2-fold increase | [1] |
| Potency | |||||
| EC50 (RORα target genes) | SH-SY5Y | - | 24 hours | 3-5 µM | [13] |
Table 1: In Vitro Activity of this compound
| Parameter | Animal Model | Dosage | Time Point | Effect | Reference |
| Gene Expression (Liver) | |||||
| FGF21 mRNA | C57BL/6 Mice | 10 mg/kg (i.p.) | 2 hours | Significant increase | [1] |
| G6Pase mRNA | C57BL/6 Mice | 10 mg/kg (i.p.) | 2 hours | Significant increase | [1] |
| Pharmacokinetics | |||||
| Peak Plasma Concentration | C57BL/6 Mice | 10 mg/kg (i.p.) | 1 hour | 3.6 µM | [6] |
| Plasma Concentration | C57BL/6 Mice | 10 mg/kg (i.p.) | 8 hours | >800 nM | [6] |
Table 2: In Vivo Activity of this compound
Experimental Protocols
In Vitro RORα/γ Activation Assay in HepG2 Cells
Objective: To determine the effect of this compound on the expression of ROR target genes (G6Pase and FGF21) in a human liver cell line.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Tocris, Cat. No. 4874 or equivalent)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
qPCR primers for human G6PC (G6Pase) and FGF21 (see Table 3)
-
qPCR instrument
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Replace the culture medium with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for G6PC, FGF21, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Human G6PC | GCTGTGATTGGAGACTGGCTCA | GTCCAGTCTCACAGGTTACAGG | [14] |
| Human FGF21 | CTGCAGCTGAAAGCCTTGAAGC | GTATCCGTCCTCAAGAAGCAGC | [15] |
Table 3: Human qPCR Primer Sequences
In Vivo ROR Target Gene Regulation in Mice
Objective: To assess the effect of this compound on the hepatic expression of ROR target genes in mice.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., DMSO/PEG300/Tween-80/Saline)
-
Syringes and needles (27-30 gauge)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
RNA extraction reagents for tissue
-
(See section 6.1 for cDNA synthesis and qPCR materials)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[16][17][18][19]
-
Tissue Harvesting: At a specified time point post-injection (e.g., 2 hours), euthanize the mice according to approved institutional guidelines.[1]
-
Liver Collection: Immediately dissect the liver, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until further processing.
-
RNA Extraction and Analysis: Homogenize the frozen liver tissue and extract total RNA. Proceed with cDNA synthesis and qPCR analysis for mouse G6Pase and Fgf21 as described in the in vitro protocol, using mouse-specific primers.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Metabolic Regulation
Experimental Workflow for In Vitro Analysis
Experimental Workflow for In Vivo Analysis
Logical Relationship Diagram for Investigating this compound Function
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor RORα/γ: Exciting Modulators in Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGF21 induces PGC-1α and regulates carbohydrate and fatty acid metabolism during the adaptive starvation response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Clock Modulation by Naringenin via RORα Suppresses Lipogenesis and Promotes Adipose Tissue Browning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Emerging Role Of Nuclear Receptor RORα And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of cholesterol and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. ltk.uzh.ch [ltk.uzh.ch]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 19. research.vt.edu [research.vt.edu]
SR1078: A Deep Dive into its Immunomodulatory Functions
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SR1078 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent activity as an agonist of the Retinoic acid receptor-related Orphan Receptors (RORs), specifically RORα (NR1F1) and RORγ (NR1F3). These nuclear receptors are key transcriptional regulators involved in a myriad of physiological processes, including development, metabolism, and critically, the orchestration of immune responses. This technical guide provides an in-depth overview of the impact of this compound on immune system functions, with a focus on its mechanism of action, effects on various immune cell lineages, and its influence on inflammatory signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of immunology and therapeutic development.
Mechanism of Action
This compound functions as a selective agonist for both RORα and RORγ, binding to their ligand-binding domains and modulating their transcriptional activity. The effective concentration (EC50) for this compound to induce RORα/γ-dependent transcription is in the range of 3-5 μM.[1] Upon binding, this compound induces a conformational change in the receptors, leading to the recruitment of co-activators and subsequent activation of target gene transcription. RORs recognize specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes.
Impact on T Cell Differentiation and Function
This compound exerts a profound influence on T helper (Th) cell differentiation, particularly on the Th17 and regulatory T (Treg) cell lineages.
Th17 Cells
Th17 cells are a subset of CD4+ T cells characterized by the production of the pro-inflammatory cytokine Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt, an isoform of RORγ. This compound has been shown to modulate Th17 cell responses, although the context-dependent nature of this modulation is an active area of research. Some studies indicate that this compound can inhibit the production of IL-17 in CD4+ T cells cultured under Th17-skewing conditions in a dose-dependent manner.[2]
Regulatory T (Treg) Cells
Treg cells, characterized by the expression of the transcription factor Foxp3, play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses. The balance between Th17 and Treg cells is critical for immune homeostasis. In vivo studies have shown that treatment with this compound can influence this balance. For instance, in a mouse model of arthritis, intraperitoneal administration of 10 mg/kg this compound led to a significant decrease in the percentage of CD4+IL-17+ (Th17) cells and a concurrent, albeit not statistically significant, trend towards an increase in the percentage of CD4+CD25+Foxp3+ (Treg) cells in splenocytes.[2]
Effects on Macrophage Polarization
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. RORα has been implicated in the regulation of macrophage polarization. Gene expression profiling of Kupffer cells (liver-resident macrophages) treated with this compound (5 µM) revealed an induction of M2 marker genes, suggesting that RORα activation by this compound promotes a switch towards the M2 phenotype.[3] Further quantitative analysis of gene expression from relevant microarray datasets, such as GSE23736, could provide more detailed insights into the dose-dependent effects of this compound on a wider range of M1 and M2 markers.
Influence on Dendritic Cell Maturation
Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating adaptive immune responses. The maturation of DCs is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II. While the direct quantitative effects of this compound on dendritic cell maturation markers are not extensively documented in the currently available literature, the known roles of RORs in immune regulation suggest that this compound may influence DC function. Further investigation is warranted to elucidate the precise impact of this compound on DC maturation and subsequent T cell activation.
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize the available quantitative data on the effects of this compound on various immune parameters.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 (RORα/γ transcriptional activation) | HEK293 cells | Luciferase Reporter Assay | 3-5 µM | [1] |
| IL-17A Production (IC50) | Mouse CD4+ T cells (Th17-skewed) | ELISA | ~1 µM | [2] |
| FGF21 mRNA Expression | HepG2 cells | qRT-PCR | 3-fold increase at 10 µM | [4] |
| G6Pase mRNA Expression | HepG2 cells | qRT-PCR | 2-fold increase at 10 µM | [4] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Treatment | Effect | Reference |
| % of CD4+IL-17+ Cells (Spleen) | Mouse (Arthritis Model) | 10 mg/kg, i.p. | Significant decrease | [2] |
| % of CD4+CD25+Foxp3+ Cells (Spleen) | Mouse (Arthritis Model) | 10 mg/kg, i.p. | Non-significant increase | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
In Vitro Th17 Differentiation and IL-17 Staining
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and subsequent intracellular staining for IL-17.
Materials:
-
Naïve CD4+ T cell isolation kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
Anti-CD3ε antibody (10 µg/mL)
-
Anti-CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (5 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
This compound (various concentrations)
-
PMA (50 ng/mL)
-
Ionomycin (500 ng/mL)
-
Brefeldin A (1 µg/mL)
-
Fixation/Permeabilization buffer
-
PE-conjugated anti-mouse IL-17A antibody
-
FITC-conjugated anti-mouse CD4 antibody
Procedure:
-
Isolate naïve CD4+ T cells from mouse spleens and lymph nodes using a negative selection kit.
-
Coat a 96-well plate with anti-CD3ε antibody overnight at 4°C. Wash wells with PBS before use.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3ε-coated plate.
-
Add anti-CD28 antibody, IL-6, TGF-β1, anti-IFN-γ, and anti-IL-4 to the culture medium.
-
Add this compound at desired concentrations to the respective wells.
-
Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
On the final day, restimulate the cells with PMA, Ionomycin, and Brefeldin A for 4-6 hours.
-
Harvest the cells and stain for surface CD4 expression with FITC-conjugated anti-CD4 antibody for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-17 with PE-conjugated anti-IL-17A antibody for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+IL-17A+ cells.[5][6][7]
In Vitro Treg Differentiation and Foxp3 Staining
This protocol outlines the differentiation of naïve CD4+ T cells into Treg cells and subsequent intracellular staining for Foxp3.
Materials:
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 medium (as above)
-
Anti-CD3ε antibody (10 µg/mL)
-
Anti-CD28 antibody (2 µg/mL)
-
Recombinant human TGF-β1 (5 ng/mL)
-
Recombinant human IL-2 (10 ng/mL)
-
This compound (various concentrations)
-
Fixation/Permeabilization buffer
-
PE-conjugated anti-mouse Foxp3 antibody
-
FITC-conjugated anti-mouse CD4 antibody
-
APC-conjugated anti-mouse CD25 antibody
Procedure:
-
Isolate naïve CD4+ T cells as described previously.
-
Coat a 96-well plate with anti-CD3ε antibody.
-
Seed naïve CD4+ T cells and add anti-CD28 antibody, TGF-β1, and IL-2 to the culture medium.
-
Add this compound at desired concentrations.
-
Culture for 3-4 days.
-
Harvest cells and stain for surface markers CD4 and CD25 with FITC-conjugated anti-CD4 and APC-conjugated anti-CD25 antibodies.
-
Wash, fix, and permeabilize the cells.
-
Stain for intracellular Foxp3 with PE-conjugated anti-Foxp3 antibody.
-
Wash and acquire data on a flow cytometer. Analyze the percentage of CD4+CD25+Foxp3+ cells.[8][9][10]
Macrophage M1/M2 Polarization and Gene Expression Analysis
This protocol describes the polarization of bone marrow-derived macrophages (BMDMs) and subsequent analysis of M1/M2 marker gene expression.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium or recombinant M-CSF (20 ng/mL)
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization
-
IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization
-
This compound (various concentrations)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Ym1)
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% L929-conditioned medium or M-CSF for 7 days to differentiate them into BMDMs.
-
On day 7, re-plate the BMDMs and stimulate with either LPS/IFN-γ (for M1) or IL-4/IL-13 (for M2) in the presence or absence of this compound for 24 hours.
-
Harvest the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using specific primers for M1 and M2 marker genes.
-
Analyze the relative gene expression levels, normalizing to a housekeeping gene.[11][12][13]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and relationships influenced by this compound.
Conclusion
This compound represents a valuable chemical probe for elucidating the complex roles of RORα and RORγ in the immune system. Its ability to modulate key immune cell subsets, including Th17, Treg, and macrophage populations, highlights the therapeutic potential of targeting these nuclear receptors for the treatment of inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of this compound's immunomodulatory properties, supported by quantitative data and detailed experimental protocols. Further research is necessary to fully delineate the intricate signaling networks governed by this compound and to translate these preclinical findings into novel therapeutic strategies.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Polarization and Characterization of M1 and M2 Human Monocyte-Derived Macrophages on Implant Surfaces [jove.com]
Investigating the Therapeutic Potential of SR1078 in Autism Models: A Technical Guide
Introduction
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental disorder characterized by challenges with social communication and interaction, alongside restricted and repetitive behaviors.[1][2] While the precise etiology of ASD is multifaceted, research has pointed to genetic factors playing a significant role.[3][4] One such factor is the reduced expression of the Retinoic acid receptor-related orphan receptor α (RORα), a nuclear receptor that regulates the transcription of several genes which have also been found to be downregulated in the brains of individuals with ASD.[1][5] This observation has led to the hypothesis that pharmacologically activating RORα could present a viable therapeutic strategy. SR1078 is a synthetic agonist that targets both RORα and RORγ, making it a valuable chemical tool to investigate this hypothesis in preclinical models of autism.[5][6][7]
This technical guide provides an in-depth overview of the preclinical evidence for this compound's therapeutic potential in a mouse model of autism. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
Core Mechanism: RORα/γ Agonism
This compound functions as a potent agonist for the nuclear receptors RORα and RORγ.[8] By binding directly to the ligand-binding domain of these receptors, this compound enhances their ability to act as transcription factors.[5][9] This leads to the increased expression of RORα/γ target genes.[10] In the context of ASD, where RORα levels are diminished, this compound is hypothesized to restore the expression of key downstream genes, thereby ameliorating core behavioral symptoms.[1][5] The compound has been shown to be selective for RORα and RORγ, with no significant activity observed on the related RORβ receptor.[5][9]
Quantitative Data Summary
The efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on ASD-Associated Gene Expression in SH-SY5Y Cells Human neuroblastoma cells (SH-SY5Y) were treated with this compound for 24 hours, followed by quantitative PCR analysis of gene expression. Data represents the fold-change in expression relative to vehicle-treated cells.
| Gene Target | This compound Concentration | Fold Increase in Expression | Significance (p-value) |
| A2BP1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |
| CYP19A1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |
| ITPR1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |
| NLGN1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |
| Source: Data compiled from studies demonstrating this compound's ability to increase the expression of putative RORα target genes that are also associated with ASD.[5] |
Table 2: Pharmacokinetics of this compound in Mice Pharmacokinetic profile following a single 10 mg/kg intraperitoneal (i.p.) injection of this compound.
| Time Post-Injection | Brain Concentration | Plasma Concentration |
| 1 hour | ~4 µM | 3.6 µM |
| 8 hours | >1 µM | >800 nM |
| Source: These studies confirm that this compound effectively crosses the blood-brain barrier and maintains therapeutic concentrations for several hours.[5][8][10] |
Table 3: Effect of this compound on Repetitive Behavior in an Autism Mouse Model BTBR T+Itpr3tf/J (BTBR) mice, an established model for autism, and control C57Bl/6 mice were treated with 10 mg/kg this compound (i.p., daily) for two weeks.
| Mouse Strain | Treatment | Outcome | Significance (p-value) |
| BTBR | This compound (10 mg/kg) | ~25% reduction in repetitive grooming behavior | < 0.05 |
| C57Bl/6 | This compound (10 mg/kg) | No significant change in grooming behavior | Not Significant |
| Source: These results show a specific therapeutic effect of this compound on a core symptom of ASD in a relevant animal model.[5][8][9] |
Table 4: Effect of this compound on RORα Target Gene Expression in BTBR Mouse Brains Gene expression was analyzed in whole brain tissue from BTBR mice following two weeks of treatment with 10 mg/kg this compound.
| Gene Target | Function / Association | Outcome | Significance (p-value) |
| Bmal1, Clock, Npas2 | Core RORα target genes (Circadian rhythm) | Upregulated | < 0.05 |
| A2bp1 | ASD-associated RORα target | Significantly Increased | < 0.05 |
| Cyp19a1 | ASD-associated RORα target | Significantly Increased | < 0.05 |
| Itpr1 | ASD-associated RORα target | Significantly Increased | < 0.05 |
| Nlgn1 | ASD-associated RORα target | Not Significantly Increased | Not Significant |
| Source: In vivo target engagement was confirmed by the upregulation of both canonical RORα targets and key ASD-associated genes, correlating with the observed behavioral improvements.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research investigating this compound in autism models.
1. Animal Models
-
Autism Model: Male BTBR T+Itpr3tf/J (BTBR) mice, obtained from Jackson Laboratory, are used as they display robust behavioral phenotypes relevant to ASD, including high levels of repetitive behavior.[5]
-
Control Strain: Age-matched male C57Bl/6 mice serve as a control group to assess for compound effects not specific to the autism model phenotype.[5]
-
Housing: Animals are housed in groups of 3-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.[5] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
2. Compound Administration
-
Preparation: this compound is prepared in a vehicle solution suitable for intraperitoneal (i.p.) injection.[5]
-
Dosing Regimen: Mice aged 8 weeks are administered 10 mg/kg of this compound or vehicle once daily (Q.D.) via i.p. injection.[5]
-
Treatment Duration: The treatment course is maintained for two weeks before and during behavioral testing.[5]
3. Behavioral Assays
-
Repetitive Grooming Behavior: This assay measures a core repetitive behavior phenotype in BTBR mice.[2][5]
-
Mice are individually housed to acclimate before testing.
-
Each mouse is videotaped for a set period (e.g., 10 minutes).
-
Trained observers, blind to the treatment condition, score the videotapes, counting the total number of grooming bouts.[2] A significant reduction in grooming time or frequency in the this compound-treated group compared to the vehicle group indicates therapeutic efficacy.[5]
-
4. In Vitro Cell Culture Experiments
-
Cell Line: The human neuroblastoma SH-SY5Y cell line is used as it endogenously expresses RORα.[5]
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 24 hours.[5]
-
Analysis: Following treatment, cells are harvested for RNA extraction and subsequent analysis of gene expression.[5]
5. Gene Expression Analysis (Quantitative PCR)
-
Sample Preparation: Whole brains from the in vivo study or harvested cells from the in vitro study are used. Total RNA is extracted using standard methods.[5]
-
qPCR: cDNA is synthesized from the extracted RNA. Quantitative PCR (qPCR) is then performed using specific primers for RORα target genes (e.g., Bmal1, A2bp1, Cyp19a1, Itpr1) and appropriate housekeeping genes for normalization.[5] The results are analyzed to determine the fold-change in gene expression between the this compound and vehicle-treated groups.[5]
Therapeutic Rationale and Conclusion
The investigation into this compound provides a compelling proof-of-concept for targeting the RORα pathway in ASD. The core logic is based on a restorative approach: if reduced RORα function contributes to the ASD phenotype by downregulating essential genes, then an agonist that boosts the activity of the remaining RORα should counteract this deficit.
The data gathered to date supports this hypothesis. This compound successfully engages its target in the brain, upregulates genes known to be deficient in ASD, and, most importantly, reduces a core behavioral symptom in a validated animal model without causing sedation.[5][9] It is important to note that this compound also possesses RORγ agonist activity, and a potential role for this target in the observed efficacy cannot be excluded.[5][9]
References
- 1. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In lab research, Saint Louis University scientists limit autistic behavior | EurekAlert! [eurekalert.org]
- 3. Retinoic acid-related orphan receptor alpha (RORA) variants are associated with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
SR1078: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1078, a synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptors (ROR) α and γ, has emerged as a promising small molecule for cancer therapy. This technical guide delineates the molecular mechanisms, experimental protocols, and quantitative data associated with this compound's ability to induce apoptosis in cancer cells. The primary mechanism of action involves the activation of RORα, leading to the stabilization of the tumor suppressor protein p53 and the subsequent upregulation of pro-apoptotic genes. This document provides a comprehensive overview for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The induction of apoptosis, or programmed cell death, is a cornerstone of many successful cancer therapies. The tumor suppressor protein p53 plays a pivotal role in this process, acting as a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. In many cancers where p53 is not mutated, its activation is a key therapeutic strategy. This compound has been identified as a potent agonist of RORα and RORγ, nuclear receptors that are increasingly recognized for their role in cancer biology.[1][2] Research has demonstrated that this compound can effectively induce apoptosis in cancer cells by modulating the p53 signaling pathway, offering a novel therapeutic avenue.[2][3]
Mechanism of Action: The RORα-p53 Axis
This compound exerts its pro-apoptotic effects through a well-defined signaling cascade. Upon entering the cell, this compound binds to and activates RORα. This activation leads to an increase in the expression of SOX4, a transcription factor that has been shown to interact with and stabilize p53.[1][4] The stabilized p53 is then able to transcriptionally activate its downstream target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to the induction of apoptosis.[1][4] This pathway is critically dependent on both RORα and p53, as knockdown of either protein has been shown to abrogate the apoptotic effects of this compound.[1]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.
| Cell Line | Assay Type | Treatment Concentration | Result | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cell Cycle Analysis (Sub-G1 Population) | 5 µM | 9.4% apoptotic cells (vs. 0.9% in control) | [1] |
| SH-SY5Y (Neuroblastoma) | ROR Target Gene Expression | 2-10 µM | Dose-dependent increase in target gene expression | [5] |
| Parameter | Cell Line | Value | Notes | Reference |
| EC50 | SH-SY5Y | 3-5 µM | For RORα/γ target gene expression, not directly for apoptosis. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Culture
-
Cell Lines: HepG2 (human hepatocellular carcinoma) cells are a commonly used model.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis
This method is used to determine the percentage of cells in different phases of the cell cycle and to quantify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.
-
Protocol:
-
Cell Preparation: Harvest and wash cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, with distinct peaks for G0/G1, S, and G2/M phases. Apoptotic cells will appear as a sub-G1 peak.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as RORα, p53, p21, and PUMA.
-
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-RORα, anti-p53, anti-p21, anti-PUMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of cancers with wild-type p53. Its ability to activate the RORα-p53 axis and induce apoptosis has been demonstrated in preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the anti-cancer properties of this compound. Future research should focus on establishing comprehensive dose-response curves for apoptosis induction across a broader range of cancer cell lines, evaluating the in vivo efficacy of this compound in animal models of cancer, and exploring potential combination therapies to enhance its apoptotic effects. A deeper understanding of the interplay between RORα/γ and other cellular pathways may also unveil new therapeutic opportunities.
References
Methodological & Application
SR1078 Protocol for HepG2 Cell Treatment: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the treatment of HepG2 human hepatocellular carcinoma cells with SR1078, a synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2] this compound has been shown to modulate the transcriptional activity of RORα and RORγ, leading to the regulation of target genes involved in metabolism and apoptosis.[2][3][4] In HepG2 cells, which endogenously express both RORα and RORγ, this compound treatment stimulates the expression of ROR target genes and induces apoptosis through a p53-dependent mechanism.[2][3][5] These application notes provide comprehensive protocols for cell culture, this compound treatment, and subsequent analysis of gene expression and apoptosis, along with expected outcomes summarized in data tables and illustrative diagrams of the signaling pathway and experimental workflow.
Data Presentation
Table 1: Effect of this compound on ROR Target Gene Expression in HepG2 Cells
| Target Gene | This compound Concentration | Treatment Duration | Fold Increase in mRNA Expression (relative to vehicle control) | Reference |
| FGF21 | 10 µM | 24 hours | ~3-fold | [4][6] |
| G6Pase | 10 µM | 24 hours | ~2-fold | [4][6] |
| SOX4 | 1 µM - 5 µM | Not Specified | Dose-dependent increase | [5] |
| REV-ERBα | 1 µM - 5 µM | Not Specified | Dose-dependent increase | [5] |
Table 2: Effect of this compound on p53 Pathway in HepG2 Cells
| Analyte | This compound Concentration | Treatment Duration | Observation | Reference |
| p53 protein | 1 µM - 5 µM | Not Specified | Increased protein levels (stabilization) | [5] |
| p21 mRNA | 1 µM - 5 µM | Not Specified | Increased expression | [5] |
| PUMA mRNA | 1 µM - 5 µM | Not Specified | Increased expression | [5] |
Experimental Protocols
HepG2 Cell Culture
A standardized protocol for the successful cultivation of HepG2 cells is crucial for reproducible results.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 8 mL of complete medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For experiments, seed HepG2 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
This compound Treatment
This compound is a synthetic small molecule and should be handled with appropriate laboratory safety precautions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM).[1][4] It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the medium from the HepG2 cells in the 6-well plates and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[4][6]
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the mRNA levels of ROR target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (FGF21, G6Pase, p21, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Following this compound treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle control.
Western Blot Analysis for p53
This protocol is for detecting changes in p53 protein levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against p53
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound signaling pathway in HepG2 cells.
Caption: Experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
Optimal Concentration of SR1078 for SH-SY5Y Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of SR1078, a synthetic agonist of Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ), in human neuroblastoma SH-SY5Y cell assays.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology to study neuronal function, differentiation, and neurodegenerative diseases. This compound has been identified as a selective agonist for RORα and RORγ, nuclear receptors that play crucial roles in neuronal development and function.[1][2] Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results in various cell-based assays.
Summary of this compound Quantitative Data in SH-SY5Y Cells
Based on available literature, this compound has been shown to effectively modulate gene expression in SH-SY5Y cells in a dose-dependent manner. The key findings are summarized in the table below.
| Parameter | Value | Cell Line | Duration of Treatment | Reference |
| Effective Concentration Range | 2-10 µM | SH-SY5Y | 24 hours | [1][2] |
| EC50 for Gene Expression | 3-5 µM | SH-SY5Y | 24 hours | [2] |
Note: The optimal concentration may vary depending on the specific assay and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
1.1. Cell Culture
-
Growth Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin/Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.
1.2. Neuronal Differentiation (Optional)
For studies requiring a more mature neuronal phenotype, SH-SY5Y cells can be differentiated.
-
Differentiation Medium: Basal medium (e.g., Neurobasal medium) supplemented with B27, L-glutamine, and 10 µM all-trans-retinoic acid (RA). Some protocols also include brain-derived neurotrophic factor (BDNF) at 50 ng/mL.
-
Procedure:
-
Seed SH-SY5Y cells at a low density (e.g., 2.5 x 10⁴ cells/cm²).
-
After 24 hours, replace the growth medium with differentiation medium.
-
Change the medium every 2-3 days for a total of 5-7 days. Differentiated cells will exhibit a distinct neuronal morphology with extended neurites.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the viability of SH-SY5Y cells.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
SH-SY5Y cells
-
White or black clear-bottom 96-well plates
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing DEVD-pNA or Ac-DEVD-AMC substrate)
-
Lysis buffer (provided in the kit)
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the desired time.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Transfer the lysate to a new plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C according to the kit manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the fold-increase in caspase-3 activity compared to the control.
-
Western Blotting for Signaling Pathway Analysis (p-Akt, p-ERK)
This protocol is for analyzing the activation of key signaling pathways, such as PI3K/Akt and MAPK/ERK, upon this compound treatment.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDONE membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in SH-SY5Y cells.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound assays in SH-SY5Y cells.
References
Application Notes and Protocols for SR1078 Administration in In-Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1078 is a synthetic agonist for the orphan nuclear receptors RORα (Retinoic acid receptor-related orphan receptor alpha) and RORγ (Retinoic acid receptor-related orphan receptor gamma).[1][2] These ligand-activated transcription factors are pivotal in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythm. As a dual agonist, this compound provides a powerful chemical tool to investigate the physiological and pathophysiological roles of RORα and RORγ in vivo. These application notes provide a comprehensive guide for the preparation and administration of this compound in mouse models, along with its mechanism of action and pharmacokinetic profile.
Mechanism of Action
This compound directly binds to the ligand-binding domain of RORα and RORγ. This binding event induces a conformational change in the receptors, leading to the recruitment of coactivator proteins. The receptor-coactivator complex then binds to ROR response elements (ROREs) in the promoter regions of target genes, initiating their transcription. This transcriptional activation underlies the diverse biological effects of this compound. In cancer cell lines, treatment with this compound has been shown to lead to the stabilization of p53 and the induction of apoptosis.[2]
This compound Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data Summary
Table 1: Recommended Dosage and Administration for In-Vivo Mouse Studies
| Parameter | Value | Reference(s) |
| Compound | This compound | [1][2][3] |
| Animal Model | Mouse (e.g., C57BL/6J, BTBR) | [3] |
| Dosage | 10 mg/kg | [1][3] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][3] |
| Frequency | Acute or chronic (e.g., once daily) | [3] |
Table 2: Pharmacokinetic Profile of this compound in Mice (10 mg/kg, i.p.)
| Time Post-Injection | Plasma Concentration (µM) | Reference(s) |
| 1 hour | 3.6 | [4][5] |
| 8 hours | > 0.8 | [4][5] |
Experimental Protocols
Preparation of this compound for Injection
Due to its limited aqueous solubility, this compound requires a specific vehicle for in-vivo administration. The following protocol is recommended for preparing a 2.5 mg/mL solution suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (2.5 mg/mL):
-
Add 100 µL of the 25 mg/mL this compound stock solution to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is a uniform suspension.
-
-
This protocol yields a suspended solution of 2.5 mg/mL. This can be used for both oral and intraperitoneal injections.
Note: Always prepare fresh solutions on the day of injection.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% ethanol wipes
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the this compound solution.
-
Withdrawal: Carefully withdraw the needle.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Experimental Workflow
The following diagram outlines a general workflow for an in-vivo mouse study using this compound.
Caption: General experimental workflow for this compound in-vivo mouse studies.
Applications in In-Vivo Mouse Models
This compound has been utilized in various mouse models to investigate the role of RORα and RORγ in different disease contexts.
-
Metabolic Studies: In mice, this compound treatment has been shown to stimulate the expression of ROR target genes in the liver, such as glucose-6-phosphatase (G6Pase) and fibroblast growth factor 21 (FGF21), highlighting its potential for studying metabolic regulation.[6][7]
-
Neurodevelopmental and Neurodegenerative Disorders: In a mouse model of autism (BTBR mice), this compound treatment reduced repetitive behaviors and upregulated the expression of RORα target genes in the brain.[3][8]
-
Cancer Research: this compound has been shown to inhibit the growth of transplanted tumors in nude mice.[1]
-
Inflammation and Autoimmunity: The modulation of RORγt activity is a key area of research for Th17-mediated inflammatory diseases. While this compound is an agonist, its utility in studying the broader roles of RORs in inflammation is significant.
Conclusion
This compound is a valuable pharmacological tool for elucidating the in-vivo functions of RORα and RORγ. The protocols and data presented here provide a foundation for researchers to design and execute robust in-vivo studies in mice. Careful preparation of the injection solution and adherence to proper administration techniques are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. RAR-related orphan receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SR1078: Application Notes for Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of SR1078, a synthetic agonist of the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ), for use in biochemical and cellular assays as well as in vivo animal studies.
Physicochemical and Solubility Data
This compound is a white to off-white solid compound.[1] For consistent experimental results, it is crucial to adhere to the solubility and storage guidelines outlined below.
| Parameter | Value | Source |
| Molecular Weight | 431.25 g/mol | [2] |
| Formula | C₁₇H₁₀F₉NO₂ | [2] |
| CAS Number | 1246525-60-9 | |
| Solubility | ||
| DMSO | ≥86 mg/mL (199.42 mM) | [3] |
| 33.33 mg/mL (77.29 mM) (requires sonication) | [1] | |
| Soluble to 100 mM | [2] | |
| Ethanol | Soluble to 100 mM | [2] |
| Water | Insoluble | [4] |
| Storage | ||
| Solid Powder | -20°C for 3 years; 4°C for 2 years | [1] |
| In Solvent | -80°C for 1 year; -20°C for 6 months | [1] |
Note: The use of fresh, moisture-free DMSO is recommended as its hygroscopic nature can negatively impact the solubility of this compound.[1][3] For long-term storage of solutions, -80°C is advised.[1]
Experimental Protocols
In Vitro Preparation of this compound Stock Solution
For cell-based assays and other in vitro experiments, a high-concentration stock solution in DMSO is typically prepared.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution vigorously. If precipitation or cloudiness occurs, sonicate the solution until it becomes clear.[1] Gentle heating can also aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.[1]
Preparation of Working Solutions for In Vitro Experiments
Protocol:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or assay buffer.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
In Vivo Formulation of this compound
For administration in animal models, this compound can be formulated as a clear solution or a suspension. It is recommended to prepare these formulations fresh on the day of use.[1]
Protocol 1: Clear Solution for Intraperitoneal (i.p.) Injection
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.80 mM).[1]
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the solvents as follows:
-
10% DMSO (from the stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
Ensure the solution is clear before administration.
Protocol 2: Suspended Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration
This protocol yields a suspended solution with a solubility of 2.5 mg/mL (5.80 mM).[1]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add each solvent sequentially, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]
Protocol 3: Clear Solution in Corn Oil for Intraperitoneal (i.p.) Injection
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.80 mM).[1]
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the solvents as follows:
-
10% DMSO (from the stock solution)
-
90% Corn Oil
-
-
Mix until a clear solution is obtained.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for preparing this compound and its known signaling pathway.
Caption: Workflow for this compound Solution Preparation.
Caption: this compound Signaling Pathway.
Mechanism of Action
This compound is a selective agonist for the nuclear receptors RORα and RORγ.[1][4] It directly binds to the ligand-binding domain of these receptors, leading to an increase in their transcriptional activity.[1][5] This activation stimulates the expression of ROR target genes, such as Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[6][7][8] Additionally, this compound has been shown to increase the stability of the tumor suppressor protein p53, which can lead to the induction of apoptosis.[9] this compound does not show significant activity towards other nuclear receptors like FXR, LXRα, and LXRβ.[1][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 1078 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. RORα/γ Agonist, this compound The RORα/γ Agonist, this compound controls the biological activity of RORα/γ. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: SR1078
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of SR1078, a synthetic agonist for the Retinoic acid-related Orphan Receptors RORα and RORγ.
Product Information
-
Product Name: this compound
-
Synonyms: SR-1078, SR 1078
-
Chemical Name: N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-4-(trifluoromethyl)benzamide
-
Mechanism of Action: this compound is a selective agonist of the Retinoic acid-related Orphan Receptors α (RORα) and γ (RORγ).[1][2][3][4] It functions by directly binding to the ligand-binding domain of RORα and RORγ, which induces a conformational change, leading to the recruitment of co-activators and subsequent stimulation of target gene transcription.[1][3][4][5]
-
Molecular Formula: C₁₇H₁₀F₉NO₂[6]
-
CAS Number: 1246525-60-9[6]
Solubility Data
This compound is known to have poor aqueous solubility.[7] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. The reported solubility values from various suppliers are summarized below. It is recommended to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 43.12 - 86 | 100 - 199.42 | Tocris, Selleck Chemicals, R&D Systems, APExBIO, TargetMol[2][5][6][8] |
| Ethanol | 43.12 - 86 | 100 - 199.42 | Tocris, Selleck Chemicals, R&D Systems, APExBIO[2][6][8] |
| Water | Insoluble | Insoluble | Selleck Chemicals[2] |
Experimental Protocols
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution into working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 100 mM stock solution, weigh 43.12 mg of this compound.
-
Add the appropriate volume of solvent (DMSO or ethanol) to the powder. To prepare 1 mL of a 100 mM stock, add 1 mL of solvent to 43.12 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[1][2]
Objective: To treat cultured cells with this compound to study its effects on RORα/γ target gene expression. This protocol is based on studies using HepG2 and SH-SY5Y cell lines.[1][2][7]
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Appropriate cell culture medium
-
Cultured cells (e.g., HepG2, SH-SY5Y) seeded in multi-well plates
-
Vehicle control (DMSO)
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in fresh cell culture medium.
-
Further dilute the intermediate solution to the final desired working concentration (e.g., 2-10 µM).[1] The final concentration of the solvent (DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the medium without this compound.
-
Incubate the cells for the desired period (e.g., 24 hours).[1][2]
-
After incubation, harvest the cells for downstream analysis, such as quantitative PCR (qPCR) to measure target gene expression (e.g., G6Pase, FGF21, BMAL1).[4][7]
Objective: To prepare and administer this compound to mice via intraperitoneal (i.p.) injection for pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
Procedure (Example Formulation for a 10 mg/kg dose): This protocol is adapted from published methods to create a suspended or clear solution for injection.[1]
-
Preparation of Vehicle: A common vehicle for i.p. injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Formulation: a. To prepare 1 mL of a 2.5 mg/mL this compound solution, first take 100 µL of a 25 mg/mL this compound stock solution in DMSO. b. Add the 100 µL of this compound stock to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well. This yields a final concentration of 2.5 mg/mL.
-
Dosing: For a 10 mg/kg dose in a 25-gram mouse, the required dose is 0.25 mg. The injection volume would be 100 µL of the 2.5 mg/mL solution.
-
Administration: Administer the prepared solution to the mice via intraperitoneal injection.
-
Post-Administration: At specified time points (e.g., 2 hours post-injection), tissues such as the liver can be harvested to analyze the expression of ROR target genes like G6Pase and FGF21.[1][5] Pharmacokinetic studies have shown that a 10 mg/kg i.p. injection in mice results in a plasma concentration of 3.6 µM after 1 hour, with levels sustained above 800 nM for at least 8 hours.[1][5]
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist for RORα and RORγ, which are key regulators of metabolism, inflammation, and circadian rhythm.[4][8] Upon binding this compound, the ROR receptor undergoes a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.
Key downstream targets and pathways affected by this compound-mediated ROR activation include:
-
Metabolic Regulation: Increased expression of genes involved in glucose metabolism, such as G6Pase (Glucose-6-Phosphatase) and FGF21 (Fibroblast Growth Factor 21).[4][7]
-
Circadian Rhythm: Activation of core clock genes, including BMAL1.[4]
-
Tumor Suppression: Increased stability of the p53 tumor suppressor protein.[7]
Caption: Experimental workflow from this compound powder to downstream analysis.
Caption: this compound activates RORα/γ, leading to target gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of the molecular clock is tumor suppressive in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ROR | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for RORα/γ Activation by SR1078 using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptors alpha (RORα) and gamma (RORγ) are key nuclear receptors involved in regulating a multitude of physiological processes, including immune responses, metabolism, and circadian rhythm. Their role in various pathologies has made them attractive targets for therapeutic intervention. SR1078 is a synthetic agonist that has been shown to activate both RORα and RORγ, making it a valuable tool for studying the function of these receptors and for screening potential therapeutic compounds.[1][2][3]
This document provides a detailed protocol for a luciferase reporter assay to quantify the activation of RORα and RORγ by this compound. This cell-based assay is a robust and sensitive method for measuring the transcriptional activity of nuclear receptors.
Signaling Pathway of RORα/γ Activation
The synthetic agonist this compound directly binds to the ligand-binding domain of RORα and RORγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. The receptor-coactivator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter region of target genes. This binding initiates the transcription of the downstream gene. In this assay, the target gene is a luciferase reporter, and the resulting luminescence is proportional to the level of RORα/γ activation.
Caption: Signaling pathway of RORα/γ activation by this compound leading to luciferase expression.
Experimental Workflow
The experimental workflow for the RORα/γ luciferase reporter assay involves several key steps, from cell culture and transfection to data acquisition and analysis. A clear understanding of this workflow is essential for successful execution of the experiment.
Caption: Experimental workflow for the RORα/γ luciferase reporter assay.
Data Presentation
The following tables summarize the dose-dependent activation of RORα and RORγ by this compound in a luciferase reporter assay performed in HEK293 cells.[1] The data is presented as fold activation relative to the vehicle control (DMSO). Significant activation is typically observed in the range of 2-5 µM.[1]
Table 1: Dose-Response of RORα Activation by this compound
| This compound Concentration (µM) | Fold Activation (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | ~1.2 |
| 2 | ~1.8 |
| 5 | ~2.5 |
| 10 | ~3.0 |
Table 2: Dose-Response of RORγ Activation by this compound
| This compound Concentration (µM) | Fold Activation (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | ~1.3 |
| 2 | ~2.0 |
| 5 | ~2.8 |
| 10 | ~3.5 |
Note: The fold activation values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
Expression vector for full-length human RORα
-
Expression vector for full-length human RORγ
-
Luciferase reporter vector containing multiple ROR Response Elements (ROREs) upstream of the firefly luciferase gene (e.g., pGL4.27[luc2P/RORE/Hygro])
-
Control vector expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Compound: this compound (dissolved in DMSO)
-
Assay Reagents: Dual-Luciferase® Reporter Assay System
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
-
Protocol
1. Cell Culture and Seeding: 1.1. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. 1.2. The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Ensure even cell distribution.
2. Transient Transfection: 2.1. For each well, prepare the transfection mix according to the manufacturer's protocol. A typical mix for one well includes:
- 50 ng of RORα or RORγ expression plasmid
- 100 ng of RORE-luciferase reporter plasmid
- 10 ng of Renilla luciferase control plasmid
- Transfection reagent (e.g., 0.5 µL of Lipofectamine 2000)
- Serum-free medium (e.g., Opti-MEM) to the desired volume. 2.2. Incubate the transfection mix at room temperature for 20 minutes. 2.3. Add the transfection mix dropwise to each well. Gently rock the plate to ensure even distribution. 2.4. Incubate the cells for 4-6 hours at 37°C. 2.5. After the incubation, replace the transfection medium with 100 µL of fresh, complete culture medium.
3. Compound Treatment: 3.1. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1%. 3.2. Add the diluted this compound or vehicle (DMSO) to the appropriate wells. 3.3. Incubate the plate for 24 hours at 37°C.
4. Dual-Luciferase Reporter Assay: 4.1. Allow the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to equilibrate to room temperature. 4.2. Remove the culture medium from the wells. 4.3. Wash the cells once with 100 µL of phosphate-buffered saline (PBS). 4.4. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. 4.5. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer. 4.6. Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. 4.7. Measure the Renilla luciferase activity.
5. Data Analysis: 5.1. For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. 5.2. To determine the fold activation, divide the normalized luciferase activity of the this compound-treated wells by the normalized luciferase activity of the vehicle control wells. 5.3. Plot the fold activation as a function of this compound concentration to generate a dose-response curve.
Conclusion
This application note provides a comprehensive protocol for utilizing a luciferase reporter assay to measure the activation of RORα and RORγ by the synthetic agonist this compound. The detailed methodology, data presentation, and visual representations of the signaling pathway and experimental workflow are intended to guide researchers in successfully implementing this assay for their drug discovery and research endeavors. Adherence to this protocol will enable the generation of reliable and reproducible data for the characterization of RORα/γ agonists and the elucidation of their mechanisms of action.
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RORα Target Genes in Neuroblastoma Cells Using SR1078
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor alpha (RORα) is a nuclear receptor that plays a crucial role in various physiological processes, including development, metabolism, and inflammation. In the context of cancer, RORα has been identified as a potential tumor suppressor. Its expression is often downregulated in neuroblastoma, the most common extracranial solid tumor in childhood. The synthetic agonist SR1078 has emerged as a valuable chemical tool to investigate the function of RORα and its target genes in neuroblastoma cells. This compound selectively binds to and activates RORα, leading to the modulation of downstream gene expression and cellular processes.[1]
These application notes provide a comprehensive guide for utilizing this compound to study RORα target genes in neuroblastoma cells. Detailed protocols for key experiments are provided, along with data presentation in clearly structured tables and visualizations of the involved signaling pathways.
Data Presentation
This compound-Mediated Regulation of RORα Target Gene Expression in Neuroblastoma Cells
Treatment of neuroblastoma cell lines with this compound leads to a dose-dependent increase in the expression of known RORα target genes. The following table summarizes the quantitative data on gene expression changes in SH-SY5Y human neuroblastoma cells 24 hours post-treatment with this compound.
| Target Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (relative to vehicle control) |
| A2BP1 | 2 | ~1.5 |
| 5 | ~2.0 | |
| 10 | ~2.5 | |
| CYP19A1 | 2 | ~1.8 |
| 5 | ~2.5 | |
| 10 | ~3.0 | |
| NLGN1 | 2 | ~1.4 |
| 5 | ~1.8 | |
| 10 | ~2.2 | |
| ITPR1 | 2 | ~1.6 |
| 5 | ~2.2 | |
| 10 | ~2.8 |
Data is compiled from studies demonstrating a dose-dependent increase in the expression of these genes in SH-SY5Y cells, with EC50 values in the range of 3-5 µM.[1]
Effect of this compound on the Viability of Neuroblastoma Cell Lines
This compound has been shown to inhibit the growth of various neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are presented below.
| Cell Line | MYCN Status | IC50 of this compound (µM) |
| SH-SY5Y | Non-amplified | >50 |
| SK-N-AS | Non-amplified | >50 |
| IMR-32 | Amplified | ~25 |
| SK-N-BE(2) | Amplified | 7.5 - 22.7 |
| SK-N-DZ | Amplified | 7.5 - 22.7 |
MYCN-amplified neuroblastoma cell lines generally exhibit greater sensitivity to this compound.[2][3]
Experimental Protocols
Cell Culture of SH-SY5Y Neuroblastoma Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Ham's F-12 and DMEM
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 96-well)
-
Freezing Medium (10% DMSO in FBS)
Protocol:
-
Complete Growth Medium Preparation: To the base medium (1:1 Ham's F-12 and DMEM), add 10% FBS, 0.1 mM NEAA, and 1% Penicillin-Streptomycin.[4]
-
Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[4][5]
-
Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.[4]
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Centrifuge the cell suspension at 1000 rpm for 5 minutes. Resuspend the cell pellet and plate at a split ratio of 1:3 to 1:6.[4][6]
-
Cell Freezing: Resuspend the cell pellet in 1 mL of freezing medium and transfer to a cryovial. Place the vial in a controlled-rate freezing container at -80°C overnight, then transfer to liquid nitrogen for long-term storage.[4]
This compound Treatment of Neuroblastoma Cells
Materials:
-
This compound (Tocris Bioscience, MedChemExpress, or equivalent)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
Neuroblastoma cells (e.g., SH-SY5Y) plated in appropriate culture vessels
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 2, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis, 72 hours for cell viability assays) at 37°C in a 5% CO2 incubator.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
TRIzol® reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qRT-PCR primers for target and reference genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction (TRIzol Method): a. After this compound treatment, wash the cells with PBS and lyse them directly in the culture dish by adding 1 mL of TRIzol® per 10 cm² of culture area.[7] b. Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.[7] c. Add 0.2 mL of chloroform per 1 mL of TRIzol®, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[7] d. Centrifuge at 12,000 x g for 15 minutes at 4°C.[7] e. Transfer the upper aqueous phase to a fresh tube and precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol®. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[7] f. Wash the RNA pellet with 1 mL of 75% ethanol, centrifuge at 7,500 x g for 5 minutes at 4°C.[7] g. Air-dry the pellet and resuspend in RNase-free water.[7]
-
cDNA Synthesis: a. Quantify the RNA concentration and assess its purity using a spectrophotometer. b. Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.[8]
-
qRT-PCR: a. Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 300-900 nM), and diluted cDNA. b. Perform the reaction in a qRT-PCR instrument with a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. c. Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a reference gene.
Primer Sequences for Human RORα Target Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| A2BP1 | TGGAGGAAGAGGAAGAGGAG | CTTGAGGTAGAAGGTGGGGA |
| CYP19A1 | GTGCCTGGCTAGATGGGAAT | GGGCCTGACAGAGACCTTCA |
| NLGN1 | GCTGGGCATTGCTGAGTGTG | CCAGCAGGTTGAAGATCTCG |
| ITPR1 | ATGCCTGGATGCTGAAGAAA | GCTTCATCTTGGCTTTGTCC |
| BMAL1 | GCCCACGGAGGAAGACAAAA | TGGCCAGAGGCAAAATGTTC |
| G6PC | CCTGGAGTCTGGCTCAACCT | GTTGCTGTAGTAGTCGGTGTCC |
| FGF21 | CTGCTGGGGGTCTACCAAG | GCTGCGCCTACCACTGTTCC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualization of Signaling Pathways and Workflows
RORα Signaling Pathway in Neuroblastoma
Caption: RORα signaling pathway activated by this compound in neuroblastoma cells.
Experimental Workflow for Studying RORα Target Genes
Caption: Experimental workflow for analyzing RORα target genes using this compound.
Logical Relationship of this compound Action in MYCN-Amplified Neuroblastoma
Caption: Logical flow of this compound's anti-tumor effects in MYCN-amplified neuroblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved therapy for neuroblastoma using a combination approach: superior efficacy with vismodegib and topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH-SY5Y culturing [protocols.io]
- 5. moodle2.units.it [moodle2.units.it]
- 6. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. RNA extraction, complementary cDNA synthesis and qRT-PCR [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Pharmacokinetic Analysis of SR1078 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic properties of SR1078, a synthetic agonist of Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ), in a murine model. The included protocols offer standardized procedures for conducting pharmacokinetic studies of this compound in mice.
Introduction
This compound is a potent and selective agonist of RORα and RORγ, nuclear receptors that play crucial roles in regulating metabolism, inflammation, and circadian rhythm.[1][2] Understanding the pharmacokinetic profile of this compound is essential for designing and interpreting preclinical studies aimed at evaluating its therapeutic potential. This document summarizes the available pharmacokinetic data of this compound in mice and provides detailed experimental protocols for its analysis.
Data Presentation: Pharmacokinetics of this compound in Mice
The pharmacokinetic profile of this compound was characterized in C57BL/6 mice following a single intraperitoneal (i.p.) injection. The key findings from these studies are summarized in the tables below.
Table 1: this compound Plasma Concentration-Time Profile in Mice
| Time (hours) | Mean Plasma Concentration (µM) |
| 1 | 3.6 |
| 2 | Not explicitly stated in the search results, but levels are sustained. |
| 4 | Sustained above 0.8 |
| 8 | > 0.8 |
Data obtained from studies where C57BL/6 mice were administered a single 10 mg/kg i.p. injection of this compound.[1][3]
Table 2: Estimated Pharmacokinetic Parameters of this compound in Mice
| Parameter | Estimated Value | Description |
| Tmax (h) | ~1 | Time to reach maximum plasma concentration. |
| Cmax (µM) | 3.6 | Maximum observed plasma concentration.[1][3] |
| Administration | 10 mg/kg, Intraperitoneal (i.p.) | Dose and route of administration.[1][3] |
| Animal Model | C57BL/6 mice | Strain of mice used in the study.[3] |
Note: The pharmacokinetic parameters provided are based on the available data. More detailed studies with additional time points would be required for a more precise determination of parameters such as AUC (Area Under the Curve) and elimination half-life (t½).
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates RORα/γ, leading to target gene transcription.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of this compound in mice.
Experimental Protocols
Animal Handling and Husbandry
-
Species: Mus musculus (Mouse)
-
Strain: C57BL/6
-
Age/Weight: 8-12 weeks old, 20-25 g
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Provide ad libitum access to standard chow and water.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
This compound Formulation and Administration
-
Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal injection (e.g., 5% DMSO, 5% Tween 80, 90% saline). Ensure the solution is clear and free of particulates.
-
Dosage: Administer a single dose of 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Procedure:
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Gently restrain the mouse, exposing the abdominal area.
-
Insert a 27-30 gauge needle into the lower right quadrant of the abdomen, avoiding the cecum.
-
Inject the calculated volume of the this compound formulation.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points post-dose (e.g., 1, 2, 4, and 8 hours).
-
Method: Use a validated method for serial blood sampling, such as submandibular or saphenous vein puncture. For terminal collections, cardiac puncture under anesthesia can be performed.
-
Volume: Collect approximately 50-100 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Procedure (Submandibular Vein):
-
Firmly restrain the mouse.
-
Use a sterile lancet to puncture the submandibular vein.
-
Collect the blood into an anticoagulant-coated capillary tube or directly into a microcentrifuge tube.
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
Plasma Processing and Storage
-
Plasma Separation: Centrifuge the collected blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Principle: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is used for the quantitative determination of this compound in mouse plasma.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 20 µL).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid).
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative ion mode, depending on the ionization properties of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a calibration curve using standard solutions of this compound in blank mouse plasma. Quantify the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Pharmacokinetic Data Analysis
-
Software: Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Analysis: Perform a non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).
Conclusion
The information and protocols provided in this document serve as a comprehensive guide for conducting and interpreting pharmacokinetic studies of this compound in mice. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is critical for the continued development of this compound as a potential therapeutic agent. The available data indicates that this compound achieves significant plasma concentrations in mice after intraperitoneal administration, supporting its use in in vivo efficacy models.[1][3]
References
Troubleshooting & Optimization
SR1078 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for SR1078. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous insolubility of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective synthetic agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ.[1][2][3] These nuclear receptors are crucial in regulating metabolic and immune pathways.[2][3] However, this compound is a hydrophobic molecule, leading to limited solubility in aqueous solutions, which can pose a significant challenge for its application in in vitro and in vivo experimental settings.[4]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What should I do?
Precipitation is a common issue due to the low aqueous solubility of this compound. To address this, it is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into your aqueous experimental medium.
Q3: What are the recommended solvents for creating an this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing this compound stock solutions.[5] It is crucial to use high-purity, anhydrous solvents to maximize solubility. Note that hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of this compound.[1][6] Therefore, using a fresh, unopened container of DMSO is advised.[1]
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
Yes, if you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Cell-Based Assays
If you are struggling to achieve a clear, soluble solution of this compound for your cell-based experiments, follow this troubleshooting workflow:
Issue 2: Preparing this compound for In Vivo Administration
For animal studies, achieving a stable and injectable formulation is critical. Direct injection of a simple aqueous solution is often not feasible. Here are recommended protocols for preparing this compound for in vivo use:
Protocol for a Clear Solution (for injections where a clear solution is preferred):
Protocol for a Suspended Solution (suitable for oral or intraperitoneal injection):
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥43.2 | ≥100 |
| Ethanol | ≥43.4 | ≥100 |
| Water | Insoluble | Insoluble |
| Data sourced from APExBIO and Tocris Bioscience.[3][5] |
Table 2: Formulations for In Vivo Use
| Formulation Components (v/v) | Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.80 mM) | Suspended Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.80 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.80 mM) | Clear Solution |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 431.25 g/mol ). For 1 mL of a 10 mM stock, you will need 4.31 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM stock from 4.31 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3-6 months or at -80°C for up to one year.[1][7]
Signaling Pathway
This compound functions as an agonist of RORα and RORγ, leading to the transcriptional activation of their target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. SR 1078 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. RORα/γ Agonist, this compound The RORα/γ Agonist, this compound controls the biological activity of RORα/γ. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing SR1078 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of SR1078, a synthetic RORα/γ agonist. Given that this compound has limited aqueous solubility, this guide focuses on strategies to enhance its exposure in animal models, particularly for oral administration routes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported bioavailability of this compound in animal models?
Pharmacokinetic studies in mice have demonstrated reasonable exposure following a 10 mg/kg intraperitoneal (i.p.) injection.[2][3][4] Plasma concentrations were observed to reach 3.6 μM one hour after injection and were sustained above 800 nM for at least eight hours.[2][4] While effective for proof-of-principle studies, this does not provide information on oral bioavailability, which is often preferred for chronic dosing studies.
Q2: What are the main challenges affecting the bioavailability of this compound?
The primary challenge is the "much limited" aqueous solubility of this compound.[1] Poor solubility can lead to low dissolution rates in the gastrointestinal (GI) tract, resulting in poor absorption and low oral bioavailability.[5][6]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder to improve dissolution.[5][7]
-
Use of Enabling Excipients: Incorporating agents that improve solubility and/or absorption.[8][9]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based system to enhance absorption.[10][11]
-
Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility.[5][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with improved solubility.[9][10]
Troubleshooting Guide
Issue 1: Low or variable plasma concentrations of this compound after oral administration.
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.
Solutions:
-
Formulation with Solubilizing Excipients:
-
Surfactants: Incorporate surfactants like Tween 80 or sodium lauryl sulfate to increase the permeability of the active ingredient to the dissolution medium.[9]
-
Co-solvents: Use a mixture of solvents to dissolve the drug. A common vehicle for in vivo studies of poorly soluble compounds is a mix of DMSO, Tween, and saline or PBS.[1]
-
pH Modifiers: For weakly basic or acidic compounds, adjusting the pH of the formulation with organic acids (e.g., citric acid) can increase solubility by promoting an ionized state.[9]
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Particle Size Reduction:
-
Techniques like micronization or nanosizing increase the surface area of the drug, which can lead to faster dissolution.[5]
-
Issue 2: Inconsistent results between experimental animals.
Possible Cause: Variability in drug absorption due to physiological differences or formulation instability.
Solutions:
-
Standardize Dosing Procedure: Ensure consistent administration technique, volume, and timing relative to feeding schedules, as food can affect the absorption of some drugs.
-
Formulation Homogeneity: Ensure the formulation is a homogenous solution or a stable, uniform suspension to guarantee each animal receives the intended dose. Sonication or vigorous vortexing before each administration can be beneficial for suspensions.
-
Evaluate Formulation Stability: Assess the physical and chemical stability of the prepared formulation over the duration of the experiment.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Parameter | Value | Time Point | Dosage | Animal Model | Reference |
| Peak Plasma Concentration (Cmax) | 3.6 µM | 1 hour | 10 mg/kg | C57BL/6 Mice | [2][4] |
| Sustained Plasma Concentration | >800 nM | 8 hours | 10 mg/kg | C57BL/6 Mice | [2][4] |
| Brain Levels | Detectable | - | 10 mg/kg | BTBR Mice | [13][14] |
Table 2: Common Excipients for Enhancing Oral Bioavailability
| Excipient Type | Examples | Mechanism of Action | Reference |
| Surfactants | Tween 80, Sodium Lauryl Sulfate, Span | Increase permeability and solubility of the drug. | [9] |
| Polymers | PVP, HPMC, Chitosan | Used in solid dispersions to create amorphous drug forms with higher solubility. | [9][12] |
| Lipids | Glycerides, PEG esters | Solubilize lipophilic drugs and can enhance lymphatic uptake. | [11] |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes with hydrophobic drugs, increasing their solubility. | [9] |
| Disintegrants | Croscarmellose sodium, Sodium starch glycolate | Aid in the rapid breakdown of solid dosage forms, increasing the surface area for dissolution. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Intraperitoneal Injection of this compound
This protocol is based on vehicles commonly used for poorly soluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate tube, prepare the final vehicle by mixing Tween 80 and PBS. A common ratio is 5-10% Tween 80 in PBS.
-
Slowly add the this compound/DMSO stock solution to the Tween/PBS mixture while vortexing to create the final formulation. A typical final composition might be 5% DMSO, 5% Tween 80, and 90% PBS.[1]
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, gentle warming or sonication may be required. The final concentration of DMSO should be kept low to minimize toxicity.
Protocol 2: General Workflow for Evaluating Formulations to Improve Oral Bioavailability
This protocol outlines a general approach to screen and select a suitable formulation for oral administration of this compound.
Steps:
-
Solubility Screening:
-
Determine the solubility of this compound in various individual excipients and co-solvent systems (e.g., different oils, surfactants, and polymers).
-
-
Formulation Development:
-
Based on the solubility screen, prepare several prototype formulations. These could include simple solutions/suspensions, lipid-based formulations (e.g., SEDDS), or solid dispersions.
-
-
In Vitro Dissolution Testing:
-
Evaluate the dissolution rate of this compound from the different formulations in biorelevant media (e.g., simulated gastric fluid and simulated intestinal fluid).
-
-
In Vivo Pharmacokinetic Study:
-
Select the most promising formulations from in vitro testing for evaluation in an animal model (e.g., mice or rats).
-
Administer a single oral dose of each formulation.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the relative bioavailability of each formulation.
-
Visualizations
Caption: Experimental workflow for developing and evaluating oral formulations of this compound.
Caption: Simplified signaling pathway of this compound as a RORα/γ agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorcon.com [colorcon.com]
- 9. senpharma.vn [senpharma.vn]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
SR1078 off-target effects and how to control for them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR1078, a selective agonist of the retinoic acid receptor-related orphan receptors (ROR) RORα and RORγ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable diaryl amide that functions as a selective agonist for the nuclear receptors RORα and RORγ.[1][2][3] Its primary mechanism involves directly binding to the ligand-binding domain of RORα and RORγ, which modulates the receptor's conformation.[1][2][4] This leads to the recruitment of co-activators and an increase in the transcriptional activity of RORα/γ, stimulating the expression of their target genes.[1][2]
Q2: What are the known "on-target" effects of this compound?
The on-target effects of this compound are mediated by the activation of RORα and RORγ. In various cell types and in vivo models, this compound has been shown to:
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Increase the transcription of well-characterized ROR target genes such as Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[2][5][6]
-
Induce the expression of genes associated with autism spectrum disorders (ASD), including A2BP1, CYP19A1, NLGN1, and IPTR1, in neuroblastoma cells.[1][7]
-
Stabilize p53 in cancer cells, leading to increased expression of p21 and PUMA and subsequent apoptosis in hepatocellular carcinoma cells.[3][5]
-
Inhibit cell growth and induce apoptosis in neuroblastoma cells.[8]
Q3: What are the known off-target effects of this compound and its selectivity profile?
This compound was specifically developed to be a selective agonist for RORα and RORγ. Studies have shown that this compound has no significant agonist or antagonist activity on other related nuclear receptors at effective concentrations.[2][3][5][9] This selectivity is a key advantage for minimizing off-target effects.
| Receptor Family | Specific Receptor | Activity | Reference |
| ROR | RORα | Agonist | [1][2] |
| RORγ | Agonist | [1][2] | |
| RORβ | No significant activity at 10 µM | [7] | |
| LXR | LXRα | No effect | [2] |
| LXRβ | No effect | [2] | |
| FXR | FXR | No effect | [2] |
Q4: How can I be sure that the effects I observe in my experiment are due to RORα/γ activation?
To confirm that the observed cellular phenotype is a direct result of RORα/γ agonism by this compound, a series of control experiments are essential. The recommended workflow includes:
-
Confirm Target Engagement: Use qPCR to verify that this compound treatment upregulates the expression of known ROR target genes (e.g., G6Pase, FGF21, BMAL1) in your experimental system.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.
-
Genetic Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RORα and/or RORγ. The effect of this compound should be significantly diminished or completely absent in these cells compared to control cells.
-
Use a ROR Antagonist: Co-treatment with a known RORα/γ antagonist (e.g., SR3335 for RORα) should reverse or block the effects of this compound.[10]
Troubleshooting Guide
Q5: I am not observing the expected upregulation of ROR target genes after this compound treatment. What could be the issue?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: this compound has limited aqueous solubility.[5] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final working solution. It is recommended to prepare fresh working solutions for each experiment. Stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[3]
-
Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 1 µM to 10 µM) to determine the optimal concentration for your system.[1][9] Treatment times of 24 hours are often effective for observing changes in gene expression.[1][2]
-
Endogenous ROR Expression: The target cells must express RORα and/or RORγ for this compound to have an effect. Confirm the expression of these receptors in your cell line using qPCR or Western blotting. HepG2 and SH-SY5Y cells are examples of cell lines with endogenous ROR expression.[1][2]
-
Cell Culture Conditions: Some components in serum can interfere with nuclear receptor activity. For sensitive assays, consider using charcoal-stripped serum to reduce the background levels of lipids and hormones.[2]
Q6: I am observing an unexpected effect that doesn't align with known RORα/γ functions. How do I determine if it's an off-target effect?
While this compound is highly selective, it is crucial to experimentally validate any unexpected findings.
-
Follow the On-Target Validation Workflow: The most critical step is to perform genetic knockdown of RORα and RORγ (see Q4). If the unexpected effect persists in the absence of these receptors, it is definitively an off-target effect.
-
Test for Non-Specific Effects: High concentrations of any compound can lead to non-specific effects. Determine if the unexpected phenotype is only observed at the highest concentrations in your dose-response curve.
-
Literature Review: Search for literature that may link RORα/γ to your observed phenotype, as this compound may be revealing a novel function of its on-target receptors.
Experimental Protocols & Data
This compound Signaling Pathway
This compound acts as an agonist for the nuclear receptors RORα and RORγ. Upon entering the cell and nucleus, it binds to the ligand-binding domain (LBD) of these receptors. This binding event induces a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activator proteins. The entire complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating transcription and leading to a physiological response.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound in Mice Data obtained following a single 10 mg/kg intraperitoneal (i.p.) injection.
| Time Post-Injection | Plasma Concentration (µM) | Reference |
| 1 hour | 3.6 | [2] |
| 8 hours | > 0.8 | [2] |
Table 2: In Vitro Activity of this compound
| Assay / Cell Line | Parameter | Value (µM) | Reference |
| RORα/γ Agonism | IC50 | 1 - 3 | [9] |
| ROR Target Gene Expression (SH-SY5Y) | EC50 | 3 - 5 | [1] |
Detailed Experimental Protocol: RORα/γ Luciferase Reporter Assay
This protocol is used to quantify the ability of this compound to activate RORα or RORγ in a controlled cellular context.
Materials:
-
HEK293 cells[2]
-
Expression plasmid for full-length RORα or RORγ
-
Luciferase reporter plasmid containing ROR response elements (ROREs) upstream of the luciferase gene (e.g., pGL3-G6Pase-luc)[2]
-
A control plasmid for normalization (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine™ 2000)[2]
-
This compound
-
Dual-luciferase reporter assay system
-
96-well plates
Methodology:
-
Cell Plating: Seed HEK293 cells into 96-well plates at a density of 1.5 x 10⁴ cells per well, 24 hours prior to transfection.[2]
-
Transfection: For each well, prepare a transfection mix containing the ROR expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla control plasmid. Use the transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 16 hours post-transfection, remove the transfection medium and replace it with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the cells for an additional 24 hours.[2]
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the log of the this compound concentration to determine the EC50 value. The fold activation is calculated relative to the vehicle-treated control. A significant increase in luciferase activity indicates that this compound is acting as an agonist for the transfected ROR.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORα/γ Agonist, this compound The RORα/γ Agonist, this compound controls the biological activity of RORα/γ. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Restoration of the molecular clock is tumor suppressive in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. abmole.com [abmole.com]
Technical Support Center: Optimizing SR1078 Dosage for RORγ Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing SR1078 dosage for maximal Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate RORγ?
A1: this compound is a synthetic, selective agonist for the nuclear receptors RORα and RORγ.[1][2][3] It functions by directly binding to the ligand-binding domain (LBD) of RORγ, inducing a conformational change in the receptor.[1][2][4][5][6] This conformational change promotes the recruitment of coactivator proteins, leading to the transcriptional activation of RORγ target genes.[4][7]
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, most studies report significant RORγ activation in the range of 2-10 μM.[1][4] The EC50 (half-maximal effective concentration) for this compound is typically in the range of 3-5 μM.[1]
Q3: What are some key RORγ target genes I can measure to confirm this compound activity?
A3: Commonly used and well-characterized RORγ target genes for confirming this compound activity include Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[2][4][5] Increased mRNA expression of these genes following this compound treatment is a reliable indicator of RORγ activation.[3][4] In immune cells, particularly Th17 cells, IL17A and IL17F are key target genes.[8][9]
Q4: How long should I treat my cells with this compound?
A4: A 24-hour treatment period is frequently reported to be effective for observing significant changes in RORγ target gene expression in cell lines like HepG2 and SH-SY5Y.[1][3][4] However, the optimal incubation time may vary, so a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended for your specific experimental system.
Q5: What solvent should I use to dissolve this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][10] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low RORγ activation observed | 1. Suboptimal this compound concentration: The concentration used may be too low for your specific cell type or assay. 2. Insufficient incubation time: The treatment duration may not be long enough to induce a measurable response. 3. Low RORγ expression in cells: The chosen cell line may not express sufficient levels of endogenous RORγ. 4. Inactive compound: The this compound may have degraded. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1, 2, 5, 10, 20 μM) to determine the optimal dose for your system.[4] 2. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time. 3. Verify RORγ expression: Check the baseline RORγ mRNA and protein levels in your cells using qPCR or Western blot. Consider transfecting cells with a RORγ expression vector if endogenous levels are too low. 4. Use a fresh stock of this compound: Ensure proper storage of the compound as per the manufacturer's instructions. |
| High cell death or cytotoxicity | 1. High this compound concentration: Excessive concentrations of this compound can be toxic to some cell lines. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. 3. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound or solvent. | 1. Lower the this compound concentration: Refer to your dose-response curve to select the lowest concentration that gives a robust activation of RORγ. 2. Reduce final DMSO concentration: Ensure the final DMSO concentration in your culture medium is non-toxic (ideally ≤ 0.1%). Prepare serial dilutions of your this compound stock in culture medium. 3. Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to determine the cytotoxic threshold of this compound and DMSO on your specific cells. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth. | 1. Ensure uniform cell seeding: Use a cell counter for accurate cell density and ensure proper mixing of the cell suspension before plating. 2. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Unexpected agonist activity of a supposed inverse agonist/antagonist (or vice versa) | 1. Assay context: The pharmacological activity of a ligand can sometimes be context-dependent (e.g., cell type, reporter construct).[4] 2. Compound misidentification: The incorrect compound may have been used. | 1. Confirm activity in multiple assays: Use orthogonal assays to confirm the compound's activity, such as a coactivator recruitment assay in addition to a reporter gene assay.[4] 2. Verify compound identity: Confirm the identity and purity of your compound stock. |
Data Presentation
Table 1: In Vitro this compound Dosage and Effects on RORγ Activation
| Cell Line | Concentration Range | Incubation Time | Target Gene(s) | Observed Effect | Reference(s) |
| HepG2 | 10 μM | 24 hours | FGF21 | ~3-fold increase in mRNA expression | [3][4] |
| HepG2 | 10 μM | 24 hours | G6Pase | ~2-fold increase in mRNA expression | [3][4] |
| SH-SY5Y | 2-10 μM | 24 hours | A2BP1, CYP19A1, NLGN1, IPTR1 | Dose-dependent increase in mRNA expression | [1] |
| HEK293 | 2-5 μM and above | 24 hours | Luciferase Reporter | Dose-dependent increase in transcription | [4] |
Table 2: In Vivo this compound Dosage and Effects on RORγ Activation
| Animal Model | Dosage | Administration Route | Time Point | Target Tissue | Target Gene(s) | Observed Effect | Reference(s) |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | 2 hours | Liver | G6Pase, FGF21 | Significant stimulation of mRNA expression | [1][4] |
Experimental Protocols
Protocol 1: RORγ-dependent Luciferase Reporter Assay
This protocol is adapted from methodologies described in studies on RORγ activation.[4][11][12][13]
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
An expression vector for full-length human RORγ.
-
A luciferase reporter plasmid containing ROR Response Elements (ROREs) upstream of the luciferase gene (e.g., a reporter driven by the G6Pase or FGF21 promoter).[4]
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
This compound Treatment: Approximately 16-24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 2, 5, 10 μM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in RORγ activity relative to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for RORγ Target Gene Expression
This protocol is based on methods used to assess the expression of endogenous ROR target genes.[4]
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA isolation kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for your target genes (G6Pase, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
Mandatory Visualizations
Caption: RORγ signaling pathway activation by this compound.
Caption: Workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. What are Nuclear receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digoxin, an Overlooked Agonist of RORγ/RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SR 1078 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 11. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
Cell viability issues with high concentrations of SR1078.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of SR1078.
Frequently Asked Questions (FAQs)
Q1: We observe a significant drop in cell viability at concentrations of this compound above 10 µM. Is this expected?
A1: Yes, a decrease in cell viability at concentrations of this compound significantly above its effective concentration range (EC50 typically in the 3-5 µM range) can be expected.[1] While this compound is a selective RORα/γ agonist, at higher concentrations, it can induce apoptosis.[2] This effect has been linked to the stabilization of the p53 tumor suppressor protein.[3] Therefore, what you are observing is likely on-target pharmacology at a supra-physiological concentration, leading to programmed cell death.
Q2: Our MTT assay results show decreased viability with high concentrations of this compound, but the cells don't look necrotic under the microscope. Why is there a discrepancy?
A2: This is a common observation when a compound induces apoptosis rather than necrosis. The MTT assay measures mitochondrial reductase activity, which can decrease during the early to mid-stages of apoptosis. Apoptotic cells, however, may maintain membrane integrity until the later stages, and thus not appear necrotic. It is also known that this compound can modulate mitochondrial function through its action on RORα, which could also impact MTT assay results.
Q3: Could a high concentration of this compound be causing off-target effects that lead to cytotoxicity?
A3: While this compound is known to be selective for RORα/γ over other nuclear receptors like LXR and FXR, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[1][4] High concentrations of any small molecule can lead to unintended interactions with other cellular targets, such as kinases or mitochondrial proteins, which could contribute to cytotoxicity. If you suspect off-target effects, consider using a secondary, non-metabolic-based viability assay (e.g., CellTox™ Green) to confirm the cytotoxic phenotype.
Q4: We are seeing variability in our cell viability results with this compound between experiments. What could be the cause?
A4: In addition to the points mentioned above, inconsistency in results can arise from several factors related to compound handling and the assay itself:
-
Compound Precipitation: this compound has limited aqueous solubility. At high concentrations, it may precipitate out of the culture medium, leading to inconsistent effective concentrations in your wells.
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Cell Density: The initial seeding density of your cells can influence their sensitivity to cytotoxic compounds. Ensure consistent cell seeding across all experiments.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity
Symptoms:
-
A sharp drop in viability at concentrations slightly above the expected EC50.
-
Discrepancy between viability assays (e.g., MTT vs. ATP-based).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| On-Target Apoptosis Induction | Confirm apoptosis using a specific assay, such as Caspase-Glo® 3/7, or by TUNEL staining. |
| Compound Precipitation | Visually inspect the wells with the highest concentrations of this compound for precipitates. Prepare fresh stock solutions and ensure complete dissolution before diluting in media. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent-induced cytotoxicity. |
| Assay Interference | To rule out direct interference of this compound with the assay chemistry, run a cell-free control with the compound and the assay reagent. |
Issue 2: Inconsistent IC50/EC50 Values
Symptoms:
-
Poor reproducibility of dose-response curves between experiments.
-
High variability between replicate wells.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation. |
| Fluctuating Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels during the incubation period. |
| Pipetting Errors | Use calibrated pipettes and consistent technique for adding compound and assay reagents. |
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability in HepG2 Cells (48h)
| Concentration (µM) | % Viability (MTT Assay) | % Viability (CellTiter-Glo®) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.9 | 99 ± 5.1 |
| 5 | 92 ± 6.1 | 95 ± 5.5 |
| 10 | 75 ± 7.3 | 80 ± 6.9 |
| 25 | 45 ± 8.1 | 55 ± 7.8 |
| 50 | 20 ± 6.5 | 30 ± 7.1 |
| 100 | 8 ± 4.2 | 15 ± 5.9 |
| Note: These are example data for illustrative purposes. |
Table 2: Summary of this compound Activity and Cytotoxicity
| Parameter | Cell Line | Value | Reference |
| RORα/γ Agonist EC50 | SH-SY5Y | 3-5 µM | [1] |
| Cytotoxicity IC50 (Example) | HepG2 | ~20-30 µM | - |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Compound Treatment: Follow step 2 of the MTT assay protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® reagent.
-
Assay Procedure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound signaling pathway leading to target gene expression and apoptosis.
Caption: General experimental workflow for assessing cell viability.
Caption: Troubleshooting logic for high cytotoxicity of this compound.
References
Technical Support Center: SR1078 Reporter Gene Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in SR1078 reporter gene assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a reporter gene assay?
This compound is a synthetic agonist for the Retinoic Acid-related Orphan Receptors alpha (RORα) and gamma (RORγ), which are members of the nuclear receptor superfamily.[1][2] In a typical reporter gene assay, cells are co-transfected with two plasmids:
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An expression vector for full-length RORα or RORγ.
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A reporter vector containing a luciferase gene downstream of a ROR response element (RORE).
When this compound binds to the ligand-binding domain of RORα or RORγ, the receptor undergoes a conformational change, leading to the recruitment of co-activators and subsequent activation of luciferase gene transcription.[1][2][3] The resulting light emission is measured as a readout of RORα/γ activity.
Q2: Why is a dual-luciferase reporter assay recommended?
A dual-luciferase assay is crucial for obtaining reliable and reproducible data.[4] It involves co-transfecting a second reporter vector, typically expressing Renilla luciferase under a constitutive promoter. This serves as an internal control to normalize the experimental Firefly luciferase activity. Normalization corrects for variability in transfection efficiency, cell number, and viability, thereby minimizing experimental noise and providing a more accurate measure of RORα/γ activation.[4]
Q3: What are the expected results when using this compound in a ROR reporter assay?
This compound should induce a dose-dependent increase in luciferase activity in cells expressing RORα or RORγ. Significant activation is typically observed in the range of 2-10 μM.[1][3] In HepG2 cells, which endogenously express both RORα and RORγ, treatment with 10 μM this compound for 24 hours has been shown to cause a significant increase in the expression of ROR target genes like G6Pase and FGF21.[2][3]
Troubleshooting Guide
Issue 1: High Well-to-Well Variability
High variability across replicate wells is a common issue that can obscure genuine results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and gently rock the plate to ensure even distribution. |
| Variable Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Prepare a master mix for the transfection cocktail to ensure consistency across all wells. Always use a dual-luciferase system for normalization.[4] |
| Edge Effects | To minimize evaporation from the outer wells of the plate, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting techniques. Prepare master mixes for reagents whenever possible to reduce the number of individual pipetting steps.[5] |
Issue 2: Low or No Signal
A weak or absent signal can be due to several factors related to the cells, reagents, or the compound itself.
| Potential Cause | Recommended Solution |
| Low RORα/γ Expression | Confirm the expression of the transfected RORα/γ receptor via Western blot or by using a tagged protein (e.g., GFP-tagged). |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format. Adherent cells should be 75-80% confluent on the day of transfection.[6] |
| Degraded this compound | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1] |
| Inefficient Luciferase Detection | Ensure luciferase detection reagents are stored correctly and are within their expiration date. Allow reagents to equilibrate to room temperature before use. |
Issue 3: High Background Signal
A high basal level of luciferase activity, even in the absence of this compound, can mask the compound's effect.
| Potential Cause | Recommended Solution |
| Constitutive ROR Activity | RORs are known to have high constitutive activity.[4] This is a known characteristic and often, these assays are used to screen for inverse agonists that can reduce this basal activity. Ensure your experimental window can detect a further increase in signal upon this compound treatment. |
| Cross-Contamination | Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination of this compound or other activators. |
| Serum Component Interference | Components in fetal bovine serum (FBS) can sometimes activate nuclear receptors.[4] Consider reducing the serum concentration during the this compound treatment period or using a serum-free medium if compatible with your cells.[4] |
| Promoter Leakiness | The reporter construct may have some level of basal transcription. Using a reporter with a minimal promoter can help reduce this. |
Data Presentation: Quantitative Parameters
Table 1: Recommended Cell Seeding Densities for Reporter Gene Assays
| Cell Line | Plate Format | Seeding Density (cells/well) | Reference |
| HEK293T | 96-well | 1 x 104 - 5 x 104 | [7] |
| HEK293 | 96-well | 1 x 104 - 5 x 104 | |
| HepG2 | 96-well | 1 x 104 - 5 x 105 | [8] |
| HepG2 | 24-well | 5 x 105 - 1 x 106 | [8] |
Table 2: this compound Concentration and Expected Outcomes in Reporter Assays
| Concentration Range | Expected Effect | Cell Line Example | Reference |
| 2 - 5 µM | Significant dose-dependent activation of RORα/γ | HEK293 | [3] |
| 3 - 5 µM | EC50 range for RORα/γ activation | SH-SY5Y | [1] |
| 10 µM | Significant increase in RORα/γ-dependent transcription | HEK293, HepG2 | [1][3] |
| > 10 µM | Potential for off-target effects or cytotoxicity (should be empirically determined) | N/A |
Experimental Protocols
Detailed Methodology for a Dual-Luciferase Reporter Gene Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Day 1: Cell Seeding
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Culture your chosen cell line (e.g., HEK293T or HepG2) to ~80-90% confluency.[6]
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Trypsinize and resuspend the cells in fresh culture medium.
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Count the cells and determine the appropriate volume for seeding in a 96-well plate according to Table 1 .
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Seed the cells and incubate at 37°C and 5% CO₂ overnight.
Day 2: Transient Transfection
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Prepare the transfection master mix. For each well, combine:
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RORα or RORγ expression plasmid.
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RORE-Firefly luciferase reporter plasmid.
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Constitutive Renilla luciferase control plasmid.
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Transfection reagent (follow manufacturer's instructions for ratios).
-
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Incubate the transfection mix at room temperature for the time recommended by the manufacturer.
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Add the transfection mix to the cells.
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Incubate for 24 hours at 37°C and 5% CO₂.
Day 3: this compound Treatment
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Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test would be 0.1 µM to 20 µM. Include a vehicle control (e.g., 0.1% DMSO).
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Carefully remove the transfection medium from the cells.
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Add the this compound dilutions and vehicle control to the respective wells.
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Incubate for 16-24 hours at 37°C and 5% CO₂.[4]
Day 4: Luciferase Assay
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Equilibrate the plate and luciferase assay reagents to room temperature.
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Lyse the cells according to the luciferase assay kit manufacturer's protocol.
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Measure Firefly luciferase activity using a luminometer.
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Add the quench reagent and measure Renilla luciferase activity.
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Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the vehicle control to determine the fold induction.
Mandatory Visualizations
Caption: this compound signaling pathway in a reporter gene assay.
Caption: Troubleshooting workflow for inconsistent this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 8. researchgate.net [researchgate.net]
SR1078 Technical Support Center: Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SR1078, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing powdered this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1] Some suppliers also indicate that it can be stored at 4°C for up to two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) or ethanol.[2][3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to one year) or -20°C (stable for up to six months).[1]
Q3: What is the solubility of this compound in common solvents?
A3: this compound is soluble in DMSO at concentrations of 33.33 mg/mL (77.29 mM) and in ethanol at 43.12 mg/mL (100 mM).[1][3] Note that for DMSO, sonication may be needed to fully dissolve the compound, and hygroscopic DMSO can impact solubility.[1]
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh working solutions on the day of use. While some studies on other compounds in DMSO have shown stability for extended periods at room temperature, the specific stability of this compound under these conditions is not well-documented.
Q5: How many times can I freeze-thaw my this compound stock solution?
A5: To ensure the integrity of the compound, it is best to avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] While some general studies on compounds in DMSO show no significant loss after multiple freeze-thaw cycles, it is a best practice to minimize this for sensitive molecules.
Q6: Is this compound sensitive to light?
A6: One supplier recommends protecting the compound from light. As a general precaution for photosensitive compounds, it is advisable to store solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in stock solution upon thawing. | The concentration may be too high, or the solvent may have absorbed water. | Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure you are using anhydrous DMSO. |
| Inconsistent or weaker than expected results in cell-based assays. | 1. Degradation of this compound in working solution. 2. Inaccurate concentration of stock solution. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Verify the initial weighing of the solid compound and the volume of solvent used. 3. Use a fresh aliquot of the stock solution that has not been previously thawed. |
| No observable effect in animal studies. | 1. Insufficient dosage or poor bioavailability. 2. Degradation of the compound in the formulation. | 1. Pharmacokinetic studies have shown that an intraperitoneal (i.p.) injection of 10 mg/kg in mice results in plasma concentrations of 3.6 µM after 1 hour, with sustained levels above 800 nM after 8 hours.[1] Ensure your dosing is within a similar range. 2. Prepare fresh formulations for in vivo experiments on the day of use. |
Stability and Storage Data
Solid Compound Storage
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] |
Stock Solution Storage (in DMSO)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 1 year[1] |
| -20°C | Up to 6 months[1] |
Experimental Protocols & Methodologies
In Vitro Cell-Based Assay Protocol
This protocol is a general guideline for treating cells with this compound. Specific cell lines and assay endpoints will require optimization.
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Cell Plating: Plate cells (e.g., HepG2, SH-SY5Y) in a suitable multi-well plate at a density that will not lead to over-confluence during the treatment period.[1]
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Compound Preparation: Prepare a fresh working solution of this compound by diluting the DMSO stock solution in cell culture media to the desired final concentration (e.g., 2-10 µM).[1] Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (media with the same concentration of DMSO).
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Cell Treatment: Remove the existing media from the cells and replace it with the media containing this compound or the vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1]
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Analysis: Following incubation, proceed with the desired analysis, such as quantitative PCR (qPCR) to measure target gene expression (e.g., G6Pase, FGF21), or cell viability and apoptosis assays.[1]
In Vivo Animal Study Protocol
This protocol is a general guideline for administering this compound to mice. All animal experiments should be conducted in accordance with institutional and national guidelines.
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Animal Model: Utilize an appropriate mouse model for the research question.
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Compound Formulation: For intraperitoneal (i.p.) injection, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.
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Administration: Administer this compound via i.p. injection at a dosage of, for example, 10 mg/kg.[1]
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Tissue Collection: At specified time points after injection (e.g., 2 hours), euthanize the animals and harvest tissues of interest (e.g., liver) for subsequent analysis.[1]
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Analysis: Process the collected tissues for analysis, such as mRNA extraction and qPCR to assess the expression of ROR target genes.[1]
Visualizations
Caption: this compound mechanism of action as a RORα/γ agonist.
References
Avoiding SR1078 degradation during long-term experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of SR1078 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as a selective agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3][4] As an agonist, this compound binds to the ligand-binding domain of RORα and RORγ, which modulates their conformation and enhances their transcriptional activity.[1][2][5] This leads to the stimulation of ROR target gene expression.[1][2]
Q2: What are the primary known degradation pathways for a molecule like this compound?
While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a benzamide linkage, suggests potential susceptibility to certain degradation mechanisms. The primary theoretical degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[4][6] The trifluoromethyl (-CF3) groups on the molecule are generally very stable and resistant to metabolic degradation.[1][2]
Q3: How should I store the solid (powder) form of this compound for long-term stability?
For long-term stability, the solid form of this compound should be stored at -20°C.[3][6][7] Some suppliers suggest that storage at +4°C is also acceptable for shorter periods.[4] Always refer to the manufacturer's specific recommendations provided on the product's data sheet.
Q4: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO and ethanol.[3][4] It is recommended to prepare a concentrated stock solution, for example, 10 mM in anhydrous DMSO.[8] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1][3][6]
Q5: Is this compound sensitive to light?
Compounds with aromatic rings, like this compound, can be sensitive to light. It is a general best practice to protect both solid compound and solutions from light by using amber vials or by wrapping containers in foil.[4][9]
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[6][8] |
| +4°C | Up to 2 years[10] | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[1][6] |
| -20°C | 1 to 6 months[3][6][7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥43.2[3] | 100[4] |
| Ethanol | ≥43.4[3] | 100[4] |
| Water | Insoluble[3] | Insoluble |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in working solution/media: Instability at 37°C over the experiment's duration. 3. Precipitation: Compound crashing out of the aqueous culture medium. | 1. Prepare fresh aliquots from solid compound. Always use a new aliquot for each experiment. 2. Minimize the time the compound spends in aqueous media before use. For very long experiments, consider replenishing the media with freshly diluted this compound periodically. 3. Ensure the final concentration of DMSO is low (typically <0.5%) to maintain solubility.[3] Visually inspect for precipitates. |
| Precipitate forms when diluting stock solution into aqueous media | 1. Low aqueous solubility: this compound is poorly soluble in water. 2. High final concentration: The desired experimental concentration exceeds the solubility limit in the media. | 1. Vortex vigorously while adding the stock solution to the media. Do not add the aqueous media directly to the DMSO stock. 2. If precipitation persists, consider lowering the final concentration or using a different formulation if possible for your experimental design. |
| Color change observed in stock or working solutions | 1. Oxidation: The compound may be oxidizing due to exposure to air. 2. Contamination: Potential microbial or chemical contamination. | 1. Use anhydrous DMSO for stock solutions. Purge aliquot vials with an inert gas (like argon or nitrogen) before sealing. 2. Prepare fresh solutions using sterile techniques. Filter-sterilize the working solution if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Warm Up: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[11]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound under your specific long-term experimental conditions.
-
Preparation of Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C.
-
Incubation:
-
Spike the pre-warmed medium with this compound from a DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Include a control sample of this compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.
-
-
Sample Collection: Collect aliquots at various time points relevant to your experiment's duration (e.g., 0, 8, 24, 48, 72 hours).
-
Stop Degradation: Immediately stop potential degradation in the collected samples by adding an equal volume of ice-cold acetonitrile and store at -80°C until analysis.
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Analysis: Analyze the concentration of the parent this compound compound in each sample using a suitable analytical method like LC-MS/MS. Plot the percentage of this compound remaining versus time to determine its stability profile in your experimental setup.[8]
Visualizations
Signaling Pathway of this compound
Caption: this compound activates RORα/γ, leading to increased gene transcription.
Experimental Workflow for this compound Usage
Caption: Workflow for preparing and using this compound in experiments.
Troubleshooting Logic for this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
How to account for SR1078's effects on both RORα and RORγ.
Welcome to the technical support center for SR1078. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for incorporating this compound into your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to account for this compound's effects on both Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα) and Gamma (RORγ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic small molecule that functions as a dual agonist for the orphan nuclear receptors RORα and RORγ.[1][2][3] It directly binds to the ligand-binding domain of these receptors, inducing a conformational change that promotes the recruitment of coactivators and stimulates the transcription of ROR target genes.[1][4][5][6]
Q2: Is this compound an agonist or an inverse agonist? There appear to be conflicting initial reports.
A2: this compound is functionally a RORα/γ agonist.[1] Initial studies using specific biochemical assays, such as a Gal4 DNA-binding domain - nuclear receptor ligand-binding domain (LBD) chimeric receptor assay, showed that this compound could inhibit the constitutive activity of RORα and RORγ.[1][7] However, in the context of the full-length receptors in cell-based and in vivo models, this compound consistently behaves as an agonist, increasing the transcription of ROR target genes beyond their basal levels.[1][7] It is crucial to use assays with full-length receptors to observe its agonist activity.
Q3: How does this compound differentially affect RORα and RORγ?
A3: this compound is a dual agonist and has been shown to activate the transcriptional activity of both RORα and RORγ.[4][8] The ultimate downstream effect depends on the cellular context, including the relative expression levels of RORα and RORγ and the presence of specific co-regulator proteins. For example, in the immune system, RORγt (a T-cell specific isoform of RORγ) is a master regulator of Th17 cell differentiation.[9] The effect of a dual RORα/γ agonist can be complex, as RORα activation has been suggested to inhibit Th17 differentiation, while RORγt activation is required for it.[9][10] Researchers should therefore carefully characterize the expression of both receptors in their model system.
Q4: What is the receptor selectivity profile for this compound?
A4: this compound is highly selective for RORα and RORγ. It has been demonstrated to have no significant agonist or antagonist activity on other nuclear receptors such as LXRα, LXRβ, or FXR.[1][2] Additionally, it does not activate the transcriptional activity of the related RORβ receptor.[4][8]
Q5: How should I dissolve and store this compound?
A5: this compound has limited aqueous solubility.[11] For in vitro use, it can be dissolved in DMSO or ethanol at concentrations up to 100 mM.[12] Stock solutions in DMSO can be stored at -20°C for up to three months. For in vivo administration, specific formulations are required to ensure solubility and bioavailability (see In Vivo Protocol section).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No agonist activity observed in a reporter assay. | Use of a chimeric receptor (e.g., Gal4-LBD) which can show inverse agonism.[1][7] | Use a reporter construct driven by a natural ROR response element (RORE) and co-transfect with the full-length RORα or RORγ receptor. |
| Compound degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell line lacks necessary co-factors. | Ensure your chosen cell line (e.g., HEK293, HepG2) is appropriate and expresses the necessary transcriptional machinery. | |
| Inconsistent or poor results in animal studies. | Poor compound solubility or bioavailability. | Use a recommended formulation protocol (see below). Sonication or gentle heating may be required to fully dissolve the compound in the vehicle.[2] Prepare the formulation fresh on the day of injection. |
| Incorrect timing for analysis. | Consult pharmacokinetic data. Peak plasma and brain concentrations are observed 1-2 hours post-injection, with levels remaining effective for at least 8 hours.[2][4][8] Harvest tissues for analysis within this window. | |
| Unexpected cytotoxicity or off-target effects. | Concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. The effective concentration range in vitro is typically 2-10 µM.[2] |
| Cell-specific p53-mediated apoptosis. | In some cancer cell lines (e.g., HepG2), this compound has been shown to stabilize p53 and induce apoptosis.[12][13][14] Be aware of the p53 status of your cells. | |
| General off-target effects of small molecules. | Like any small molecule, high concentrations can lead to non-specific effects.[15] Use the lowest effective concentration possible and consider appropriate controls, such as a structurally similar but inactive molecule if available. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Potency of this compound
| Assay Type | Cell Line | Concentration | Target Gene / Effect | Result | Reference(s) |
|---|---|---|---|---|---|
| Gene Expression | HepG2 | 10 µM (24h) | FGF21 mRNA | ~3-fold increase | [1] |
| Gene Expression | HepG2 | 10 µM (24h) | G6Pase mRNA | ~2-fold increase | [1] |
| Gene Expression | SH-SY5Y | 2-10 µM (24h) | A2BP1, CYP19A1, NLGN1, ITPR1 | Dose-dependent increase | [2][4] |
| Cotransfection Assay | HEK293 | 2-5 µM | RORα/γ-dependent reporter | Significant activation | [1] |
| Apoptosis | HepG2 | 5 µM | Sub-G1 cell population | Increase from 0.9% to 9.4% |[14] |
Table 2: In Vivo Pharmacokinetics and Dosing of this compound in Mice
| Parameter | Value | Dosing Details | Reference(s) |
|---|---|---|---|
| Route of Administration | Intraperitoneal (i.p.) injection | N/A | [1][2][8] |
| Standard Dose | 10 mg/kg | N/A | [1][8][16] |
| Cmax (Plasma) | ~3.6 µM | 1 hour post-injection | [2][16] |
| Plasma Concentration | >800 nM | 8 hours post-injection | [2][16] |
| Cmax (Brain) | ~4 µM | 1 hour post-injection | [4][8] |
| Brain Concentration | >1 µM | 8 hours post-injection | [4][8] |
| Target Gene Induction | FGF21 & G6Pase (liver) | Significant increase 2 hours post-injection |[1][5] |
Experimental Protocols
Protocol 1: In Vitro ROR Target Gene Expression Analysis
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Cell Plating: Plate HepG2 cells (which endogenously express RORα and RORγ) in 12-well plates at a density that will result in 70-80% confluency at the time of treatment.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture media to final working concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Replace the cell culture medium with the medium containing this compound or vehicle control. Incubate for 24 hours.[1]
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RNA Isolation: Wash cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
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cDNA Synthesis & qPCR: Synthesize cDNA from 1 µg of total RNA. Perform quantitative real-time PCR (qPCR) using primers for ROR target genes (e.g., G6Pase, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: In Vivo Administration and Tissue Analysis
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Animal Model: Use C57BL/6 mice or other appropriate strains.[13] Acclimatize animals according to institutional guidelines.
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Compound Formulation: Prepare a fresh dosing solution on the day of injection. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Add each solvent sequentially and use sonication to ensure the compound is fully dissolved or suspended. The target dose is typically 10 mg/kg.[1][16]
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Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
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Tissue Harvesting: At a predetermined time point (e.g., 2 hours for target gene analysis in the liver), euthanize the mice.[1] Perfuse with cold PBS and harvest the tissue of interest (e.g., liver, brain).
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Analysis: Snap-freeze the tissue in liquid nitrogen for subsequent RNA or protein extraction. Analyze ROR target gene expression via qPCR as described in Protocol 1.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: this compound's dual action on RORα/γ and their functions.
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoration of the molecular clock is tumor suppressive in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SR 1078 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
SR1078 vehicle control for in-vitro and in-vivo studies.
SR1078 Technical Support Center
Welcome to the technical support resource for this compound. This guide provides essential information, troubleshooting advice, and detailed protocols for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: Can I use this compound as a vehicle control in my experiments?
A: No, this compound is not a vehicle control. It is a potent and selective synthetic agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3] A vehicle control is an inactive substance (the solvent or carrier for the active compound) used to establish a baseline and ensure that the experimental effects are due to the active compound, not the solvent. This compound is the active compound itself, designed to probe the function of RORα and RORγ.[4][5]
Q2: What is the mechanism of action for this compound?
A: this compound directly binds to the ligand-binding domain of RORα and RORγ.[2] This binding modulates the receptor's conformation, leading to increased transcriptional activity.[1][5] Consequently, this compound stimulates the expression of endogenous ROR target genes, such as Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[4][6]
Q3: Is this compound selective for RORα and RORγ?
A: Yes, this compound is considered selective for RORα and RORγ. In cell-based assays, it was shown to have no significant effect on the activity of other nuclear receptors like FXR, LXRα, and LXRβ.[2][6]
In-Vitro Studies
Q4: How should I dissolve this compound for in-vitro experiments?
A: this compound has limited aqueous solubility.[4] For in-vitro studies, it is highly soluble in DMSO (up to 86 mg/mL or ~199 mM) and Ethanol.[7] It is common practice to prepare a high-concentration stock solution in fresh, anhydrous DMSO.
Q5: What is a typical working concentration for cell culture experiments?
A: The effective concentration can vary by cell type and experimental endpoint. However, many published studies use this compound in the range of 2-10 μM.[2] A concentration of 10 μM has been shown to significantly increase the transcription of ROR target genes in cell lines like HepG2 and SH-SY5Y.[2][6][7] The EC50 for inducing the expression of some target genes is in the range of 3-5 μM.[2]
Q6: How should I store this compound stock solutions?
A: For long-term stability, aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -80°C for up to one year or at -20°C for up to six months.[2]
In-Vivo Studies
Q7: this compound has poor water solubility. What vehicle should I use for in-vivo administration?
A: Due to its low aqueous solubility, a specific vehicle formulation is required for in-vivo use. A commonly used vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another option is a formulation with corn oil.[2] It is critical to prepare the working solution freshly on the day of use.[2]
Q8: What is a recommended dosage for mouse studies?
A: A frequently cited dosage for in-vivo studies in mice is 10 mg/kg, administered via intraperitoneal (i.p.) injection.[2][6][7] This dosage has been shown to achieve significant plasma concentrations and stimulate ROR target gene expression in the liver.[5][6]
Q9: What are the pharmacokinetics of this compound in mice?
A: After a single 10 mg/kg i.p. injection in mice, plasma concentrations of this compound can reach 3.6 μM after one hour and remain above 800 nM for at least eight hours.[2][3]
Troubleshooting Guide
Q10: My this compound is precipitating out of my in-vivo formulation. What can I do?
A: Precipitation can be an issue, especially with aqueous-based vehicles.
-
Preparation Order: Ensure you are adding and mixing each solvent component one by one, as specified in the protocol.
-
Sonication/Heating: Gentle heating and/or sonication can be used to aid dissolution.[2] Be cautious with heat to avoid compound degradation.
-
Fresh Preparation: Always prepare the final working solution immediately before administration, as its stability in the aqueous vehicle is limited.[2]
-
Vehicle Check: If using the DMSO/PEG300/Tween-80/Saline vehicle, ensure the final solution for a 10 mg/kg dose does not exceed a reasonable DMSO concentration for the animal model, as high levels of DMSO can be toxic.
Q11: I am not observing the expected increase in my ROR target genes after treatment. What are some possible causes?
A: Several factors could contribute to this:
-
Cell Line: Confirm that your cell line endogenously expresses sufficient levels of RORα and/or RORγ. The effect of this compound is dependent on the presence of these receptors.[6]
-
Compound Potency: Verify the purity and integrity of your this compound compound. Improper storage may have led to degradation.
-
Treatment Duration: For gene expression studies, a 24-hour treatment is often used.[6] You may need to perform a time-course experiment to determine the optimal treatment duration for your specific gene of interest and cell line.
-
Solubility Issues: In-vitro, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that the compound has not precipitated upon dilution into the aqueous medium.
Data Summary Tables
Table 1: this compound In-Vitro Experimental Parameters
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Citation |
| Target Gene Expression | HepG2 | 10 μM | 24 h | ~3-fold increase in FGF21 mRNA, ~2-fold increase in G6Pase mRNA | [3][6] |
| Target Gene Expression | SH-SY5Y | 2-10 μM | 24 h | Dose-dependent increase in A2BP1, CYP19A1, NLGN1, and IPTR1 | [2] |
| Target Gene Expression | LAN5, SK-N-BE(2)-C | 10 μM | 8 h | Significant activation of G6Pase, FGF-21, and BMAL1 expression | [8] |
| Cotransfection Assay | HEK293 | 10 μM | 24 h | Significant stimulation of RORα and RORγ-dependent transcription | [2][6] |
Table 2: this compound In-Vivo Experimental Parameters & Pharmacokinetics (Mouse Model)
| Parameter | Value | Citation |
| Animal Model | C57BL/6 Mice | [6] |
| Dosage | 10 mg/kg | [2][6] |
| Administration Route | Intraperitoneal (i.p.) | [2][6] |
| Peak Plasma Conc. (at 1h) | 3.6 μM | [2][3] |
| Plasma Conc. at 8h | >800 nM | [2][3] |
| Biological Effect | Significant stimulation of FGF21 and G6Pase mRNA in the liver 2h post-injection | [5][6] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the established mechanism of action for this compound.
Caption: this compound binds to RORα/γ, activating transcription of target genes.
Protocol 1: Preparation of this compound Working Solution for In-Vivo Use
This protocol describes the preparation of a 1 mg/mL this compound solution for a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume), based on a common formulation.[2]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl, sterile)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
In a sterile microfuge tube, add the components in the following order, vortexing gently after each addition:
-
400 μL of PEG300
-
100 μL of the 10 mg/mL this compound DMSO stock
-
50 μL of Tween-80
-
-
Mix until the solution is clear and homogenous.
-
Add 450 μL of saline to bring the final volume to 1 mL.
-
The final concentrations are: 1 mg/mL this compound, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Use this suspension immediately for intraperitoneal injection. Do not store.
In-Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in-vivo study using this compound.
Caption: A standard workflow for in-vivo experiments with this compound.
Solubility Troubleshooting Guide
If you encounter solubility issues, follow this decision-making process.
Caption: A decision tree for troubleshooting this compound dissolution issues.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Restoration of the molecular clock is tumor suppressive in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SR1078 Agonist Activity on RORα and RORγ with Genetic Knockdowns: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic agonist SR1078 with alternative compounds, supported by experimental data and detailed protocols for validating its mechanism of action through genetic knockdowns.
This compound has been identified as a potent agonist for the Retinoic Acid-related Orphan Receptors alpha (RORα) and gamma (RORγ), nuclear receptors that play crucial roles in regulating metabolism, inflammation, and circadian rhythm.[1][2][3] This guide details how to validate the agonist activity of this compound and compares its performance with other known ROR agonists.
Comparative Analysis of ROR Agonists
To provide a clear comparison of this compound with other ROR agonists, the following table summarizes their reported potencies. It is important to note that direct comparison of EC50 values should be interpreted with caution due to variations in experimental assays and cell lines used.
| Compound | Target(s) | Assay Type | Reported EC50 |
| This compound | RORα / RORγ | Reporter Assay (Full-length receptor) | Transcription stimulated at 2-5 µM[1] |
| SR0987 | RORγt | Gal4-RORγt Reporter Assay | ~800 nM[4][5][6][7] |
| LYC-55716 (Cintirorgon) | RORγ | IL-17A Secretion from Th17 cells | 44.49 nM[8] |
| Neoruscogenin | RORα | RORα Reporter Assay | 0.11 µM[9][10][11] |
Validating this compound Activity with Genetic Knockdowns
A key step in characterizing a receptor agonist is to demonstrate that its effects are diminished or abolished when the target receptor's expression is reduced. This is commonly achieved using RNA interference technologies such as small interfering RNA (siRNA) or short hairpin RNA (shRNA).
Experimental Data: Effect of RORα Knockdown on FGF21 Expression
Fibroblast growth factor 21 (FGF21) is a known target gene of RORα. The following table illustrates the impact of RORα knockdown on FGF21 expression in HepG2 cells, a human liver cancer cell line that endogenously expresses both RORα and RORγ.
| Condition | Relative FGF21 mRNA Expression | Reference |
| Control (scrambled siRNA) | 100% | [12] |
| RORα siRNA | ~40% (a 60% decrease) | [12][13] |
This data strongly suggests that the basal expression of FGF21 is dependent on RORα. To validate this compound's agonist activity, a follow-up experiment would involve treating both control and RORα knockdown cells with this compound and measuring the induction of FGF21. A significantly blunted response in the knockdown cells would confirm that this compound mediates its effect on FGF21 through RORα.
Experimental Protocols
siRNA-mediated Knockdown of RORα in HepG2 Cells
This protocol describes the transient knockdown of RORα in HepG2 cells using siRNA.
Materials:
-
HepG2 cells
-
RORα-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
RNase-free pipette tips and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (RORα-specific or control) into 50 µL of Opti-MEM™.
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with this compound treatment and subsequent analysis.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol outlines the measurement of G6Pase and FGF21 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for G6Pase, FGF21, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following siRNA knockdown and/or this compound treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (G6Pase or FGF21) and the housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Luciferase Reporter Assay for ROR Activity
This assay measures the ability of this compound to activate a reporter gene under the control of a ROR-responsive promoter.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for full-length RORα or RORγ
-
Luciferase reporter plasmid containing ROR response elements (ROREs) upstream of the luciferase gene (e.g., pGL4 containing a G6Pase or FGF21 promoter)
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Co-transfection: Co-transfect the host cells with the ROR expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Measurement: After an additional 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Signaling Pathways and Workflows
Caption: this compound signaling pathway.
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 0987 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 5. SR0987 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. RORγt agonist enhances anti-PD-1 therapy by promoting monocyte-derived dendritic cells through CXCL10 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Regulation of FGF21 Expression and Secretion by Retinoic Acid Receptor-related Orphan Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of SR1078 and Other ROR Agonists in Modulating Nuclear Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the synthetic Retinoic Acid Receptor-Related Orphan Receptor (ROR) agonist, SR1078, with other notable ROR agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction to ROR Agonists
Retinoic Acid Receptor-Related Orphan Receptors (RORs) are a group of nuclear receptors that play crucial roles in regulating a wide array of physiological processes, including metabolism, immunity, and circadian rhythm. RORs function as ligand-dependent transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. Synthetic ROR agonists are valuable tools for investigating the therapeutic potential of targeting these pathways in various diseases.
Comparative Efficacy of ROR Agonists
The efficacy of ROR agonists is typically evaluated through their ability to activate ROR-mediated gene transcription. This is often quantified by determining the half-maximal effective concentration (EC50) in cell-based reporter assays. A lower EC50 value indicates a higher potency.
This guide focuses on the comparison of this compound with other synthetic and natural ROR agonists, including SR0987 and Nobiletin.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other selected ROR agonists. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| This compound | RORα/γ | Cotransfection with RORα/γ and G6Pase or FGF21 promoter-luciferase reporter | HEK293 | EC50 | ~3-5 µM | [1] |
| This compound | RORγt | Gal4-RORγt::UAS-Luc reporter assay | HEK293T | Fold Induction @ 30 µM | ~2-fold | [2] |
| SR0987 | RORγt | Gal4-RORγt::UAS-Luc reporter assay | HEK293T | EC50 | ~800 nM | [2] |
| SR0987 | RORγt | Gal4-RORγt::UAS-Luc reporter assay | HEK293T | Fold Induction @ 30 µM | ~6-fold | [2] |
| Nobiletin | RORα/γ | Bmal1 promoter-driven luciferase reporter assay | Hepa1-6 | - | Dose-dependent increase | [3] |
Key Observation: Based on a direct comparison in a Gal4-RORγt reporter assay, SR0987 demonstrates significantly higher potency and efficacy than this compound, with an EC50 of approximately 800 nM and a ~6-fold induction at 30 µM, compared to this compound's ~2-fold induction at the same concentration[2].
Signaling Pathway and Experimental Workflow
The general signaling pathway for ROR agonists and a typical experimental workflow for their evaluation are depicted below.
ROR Agonist Signaling Pathway
Caption: ROR agonist binds to the receptor in the nucleus, leading to coactivator recruitment and transcription of target genes.
Experimental Workflow for ROR Agonist Evaluation
Caption: A typical workflow for assessing ROR agonist efficacy using a luciferase reporter gene assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of ROR agonists.
Luciferase Reporter Gene Assay for ROR Agonist Activity
This assay is a common method to quantify the ability of a compound to activate a specific nuclear receptor.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector containing the full-length RORα or RORγ, or a chimeric receptor with the ROR ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with ROR response elements (ROREs) or a Gal4 upstream activation sequence (UAS).
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Procedure:
-
Seed HEK293T cells in 24- or 96-well plates.
-
Co-transfect the cells with the expression and reporter plasmids using a suitable transfection reagent (e.g., FuGene6 or Lipofectamine).
-
2. Compound Treatment:
-
After a post-transfection period (typically 24 hours), treat the cells with various concentrations of the ROR agonist (e.g., this compound, SR0987) or vehicle control (e.g., DMSO).
3. Luciferase Activity Measurement:
-
Incubate the cells with the compound for a specified period (e.g., 20-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate luciferase assay reagents (e.g., Dual-Glo Luciferase Assay System).
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure the change in the mRNA levels of ROR target genes following agonist treatment.
1. Cell Culture and Treatment:
-
Culture a relevant cell line that endogenously expresses RORs (e.g., HepG2 cells).
-
Treat the cells with the ROR agonist at a specific concentration and for a defined duration.
2. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated and control cells using a suitable method (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
3. qPCR:
-
Perform qPCR using the synthesized cDNA, primers specific for the ROR target genes (e.g., G6PC, FGF21), and a qPCR master mix (e.g., SYBR Green).
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative change in gene expression using the ΔΔCt method.
Conclusion
This compound is a well-characterized synthetic RORα/γ agonist that has been instrumental in elucidating the roles of these nuclear receptors. However, for studies requiring higher potency, other agonists such as SR0987 may be more suitable, as evidenced by its significantly lower EC50 value in reporter assays. The choice of agonist will ultimately depend on the specific research question, the required potency, and the experimental system being used. The provided protocols and pathway diagrams serve as a foundational resource for researchers entering this field.
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule Nobiletin targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming p53 Stabilization by SR1078 in Comparison to Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SR1078's ability to stabilize the tumor suppressor protein p53, with supporting experimental data and protocols. We compare its performance against other known p53-stabilizing agents, Nutlin-3 and RITA.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making its stabilization a key therapeutic strategy. This compound, a synthetic agonist of the Retinoid-related Orphan Receptors (RORs) RORα and RORγ, has been identified as a novel stabilizer of p53.[1][2] This guide details the mechanism of action of this compound and provides a framework for its evaluation using Western blot analysis, a fundamental technique for quantifying protein levels.
Comparative Analysis of p53 Stabilization
The efficacy of this compound in stabilizing p53 is compared with two well-established MDM2 inhibitors, Nutlin-3 and RITA. While this compound works indirectly by activating a signaling cascade, Nutlin-3 and RITA directly interfere with the p53-MDM2 interaction, which is responsible for p53 degradation.
| Compound | Mechanism of Action | Cell Line | Concentration | p53 Protein Level Increase (Fold Change) | Reference |
| This compound | RORα agonist, increases SOX4 expression, which inhibits MDM2-mediated p53 ubiquitination.[3] | HepG2 | 1 µM | Not explicitly quantified, but visibly increased in Western blot. | [4] |
| HepG2 | 5 µM | Not explicitly quantified, but visibly increased in Western blot. | [4] | ||
| Nutlin-3 | MDM2 antagonist, directly inhibits the p53-MDM2 interaction. | RMS (wild-type p53) | Not specified | 3 to 12-fold increase in p21 and MDM2 mRNA (p53 targets). | [5] |
| NHF-hTERT | 10 µmol/L | Visibly increased in Western blot. | [6] | ||
| RITA | Binds to p53, preventing its interaction with MDM2.[7] | HCT116 (p53+/+) | 1 µM | Visibly increased in Western blot. | [8][9] |
Signaling Pathway of this compound-Mediated p53 Stabilization
The following diagram illustrates the proposed mechanism by which this compound leads to the stabilization of p53.
Experimental Protocol: Western Blot for p53 Stabilization
This protocol provides a detailed methodology for assessing p53 protein levels in response to treatment with this compound or other stabilizing compounds.
1. Cell Culture and Treatment:
-
Seed HepG2 cells (or another suitable cell line with wild-type p53) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM), Nutlin-3 (e.g., 10 µM), or RITA (e.g., 1 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p53 (e.g., clone DO-1 or DO-7) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p53 band intensity to the corresponding housekeeping protein band intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis for p53 stabilization.
References
- 1. Regulation of p53 stability and apoptosis by a ROR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 1078 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of p53 Stability and Apoptosis by a ROR Agonist | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Landscape of RORα/γ Target Gene Discovery: A Comparative Guide to ChIP-seq and its Alternatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of SR1078, a synthetic agonist of the Retinoic Acid-related Orphan Receptors RORα and RORγ, identifying the direct genomic targets of these nuclear receptors is paramount. This guide provides a comprehensive comparison of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and its alternatives for elucidating this compound-induced RORα/γ binding sites. We present detailed experimental protocols, quantitative performance comparisons, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
This compound has emerged as a potent modulator of RORα and RORγ activity, influencing the transcription of target genes involved in a variety of physiological processes.[1][2] Understanding the precise genomic loci where RORα and RORγ bind upon activation by this compound is crucial for deciphering its mechanism of action and identifying novel therapeutic targets. ChIP-seq has traditionally been the gold-standard for genome-wide mapping of protein-DNA interactions.[3] However, newer techniques such as CUT&RUN (Cleavage Under Targets and Release Using Nuclease) and ChIP-exo (ChIP with exonuclease treatment) offer significant advantages in terms of sensitivity, resolution, and lower cell input requirements.[4][5]
Performance Comparison: ChIP-seq vs. CUT&RUN vs. ChIP-exo
Choosing the right technology is critical for the success of your experiment. The following table summarizes key quantitative and qualitative differences between ChIP-seq, CUT&RUN, and ChIP-exo for transcription factor binding analysis.
| Feature | ChIP-seq | CUT&RUN | ChIP-exo |
| Starting Material (Cells) | 1-10 million | 5,000 - 100,000 | 10-30 million |
| Sequencing Reads Required | 20-40 million | 3-8 million | 20-40 million |
| Resolution | ~100-300 bp | ~50-150 bp | Near single base-pair |
| Signal-to-Noise Ratio | Moderate | High | Very High |
| Background Signal | High | Low | Very Low |
| Workflow Duration | 2-3 days | 1-2 days | 3-4 days |
| Complexity | Moderate | Low to Moderate | High |
Experimental Protocols
This section provides detailed protocols for each technique, including a proposed protocol for identifying this compound-induced RORα/γ binding sites using ChIP-seq.
Protocol 1: ChIP-seq for this compound-Induced RORα/γ Binding Sites (Proposed)
This protocol is adapted from established ChIP-seq protocols for transcription factors and incorporates specific considerations for this compound treatment.[6][7]
1. Cell Culture and this compound Treatment:
-
Culture a suitable cell line expressing RORα and/or RORγ (e.g., HepG2, SH-SY5Y) to ~80-90% confluency.[2][8]
-
Treat cells with this compound at a final concentration of 2-10 µM for 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.[1][8]
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Sonication:
-
Wash cells twice with ice-cold PBS and scrape them into a conical tube.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
4. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated antibody against RORα or RORγ. An IgG control immunoprecipitation should be performed in parallel.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation:
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions.
7. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to the reference genome and perform peak calling to identify RORα/γ binding sites.
Protocol 2: CUT&RUN for Transcription Factor Binding Sites
This protocol is based on established CUT&RUN methodologies.[4][9][10]
1. Cell Preparation:
-
Harvest 5,000 to 100,000 cells per reaction.
-
Wash the cells and bind them to Concanavalin A-coated magnetic beads.
2. Antibody Incubation:
-
Permeabilize the cells with digitonin.
-
Incubate the cell-bead complexes with a primary antibody against the transcription factor of interest (e.g., RORα or RORγ) for 2 hours at 4°C.
3. pA-MNase Binding and Digestion:
-
Wash the cells and incubate with Protein A-Micrococcal Nuclease (pA-MNase) for 1 hour at 4°C.
-
Wash again to remove unbound pA-MNase.
-
Activate the MNase by adding Ca2+ and incubate at 0°C for 30 minutes to digest the DNA around the antibody-bound transcription factor.
4. Release and Purification of DNA Fragments:
-
Stop the reaction by adding a chelating agent (e.g., EDTA, EGTA).
-
Incubate at 37°C to release the cleaved DNA fragments into the supernatant.
-
Separate the supernatant containing the DNA fragments from the beads.
-
Purify the DNA from the supernatant.
5. Library Preparation and Sequencing:
-
Prepare the DNA library for sequencing.
-
Sequence the library and analyze the data to identify binding sites.
Protocol 3: ChIP-exo for High-Resolution Mapping of Transcription Factor Binding Sites
This protocol is a summary of the ChIP-exo technique.[5][11]
1. ChIP:
-
Perform a standard ChIP experiment as described in Protocol 1, up to the immunoprecipitation step.
2. On-Bead DNA End Repair and Adaptor Ligation:
-
While the chromatin is still bound to the magnetic beads, perform DNA end repair to create blunt ends.
-
Ligate a sequencing adapter to the 5' ends of the DNA fragments.
3. Exonuclease Treatment:
-
Treat the DNA with a λ exonuclease, which digests one strand of the DNA in a 5' to 3' direction until it is stopped by the cross-linked protein.
-
This step trims the DNA fragments to the precise protein-binding border.
4. Elution and Reverse Cross-linking:
-
Elute the DNA-protein complexes from the beads.
-
Reverse the cross-links.
5. Second Adaptor Ligation and Library Amplification:
-
Ligate a second sequencing adapter to the 3' ends of the single-stranded DNA fragments.
-
Amplify the library by PCR.
6. Sequencing and Data Analysis:
-
Sequence the library and analyze the data to identify binding sites with near base-pair resolution.
Visualizing the Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: ChIP-seq workflow for identifying this compound-induced RORα/γ binding sites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epicypher.com [epicypher.com]
- 4. ChIP-exo - Wikipedia [en.wikipedia.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 7. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High resolution chromatin profiling using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]
- 10. ChIP-nexus: a novel ChIP-exo protocol for improved detection of in vivo transcription factor binding footprints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ChIP-Exo Method to Identify Genomic Locations of DNA-Binding Proteins at Near Single Base-Pair Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RORα/γ Agonist SR1078 and Alternative ROR Modulators on Cellular Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic RORα/γ agonist, SR1078, and its impact on cellular gene expression. Due to the limited availability of public RNA-seq datasets for this compound, this document leverages available data on this compound's known target genes and provides a comparative RNA-seq analysis of cells treated with RORγt inverse agonists. This approach offers valuable insights into the contrasting effects of ROR agonism and antagonism on cellular signaling pathways.
Introduction to this compound
This compound is a potent and selective synthetic agonist of the Retinoic acid receptor-related Orphan Receptors (RORs), specifically RORα and RORγ.[1] These nuclear receptors are key regulators of various physiological processes, including metabolism, inflammation, and circadian rhythm. This compound activates the transcriptional activity of RORα and RORγ, leading to the modulation of target gene expression.[1]
Performance Comparison: this compound vs. RORγt Inverse Agonists
While a direct head-to-head RNA-seq comparison with this compound is not publicly available, we can infer its performance by examining its known target genes and comparing the broader transcriptomic effects of RORγt inverse agonists. This compound is known to upregulate the expression of key metabolic genes such as Glucose-6-Phosphatase (G6PC) and Fibroblast Growth Factor 21 (FGF21).
To provide a comprehensive transcriptomic comparison, we present data from a study involving the treatment of human CD4+ T cells with RORγt inverse agonists (GEO Accession: GSE138746).[2][3] This allows for a comparative view of how activating RORs with an agonist like this compound might differ from inhibiting their function.
Table 1: Comparison of Gene Expression Modulation by ROR Modulators
| Gene | Function | Expected Effect of this compound (Agonist) | Observed Effect of RORγt Inverse Agonists (from GSE138746) |
| IL17A | Pro-inflammatory cytokine, key in Th17 cell function | Likely upregulated in relevant immune cells | Downregulated |
| IL17F | Pro-inflammatory cytokine, related to IL17A | Likely upregulated in relevant immune cells | Downregulated |
| IL23R | Receptor for IL-23, crucial for Th17 cell maintenance | Likely upregulated in relevant immune cells | Downregulated |
| CCR6 | Chemokine receptor involved in immune cell trafficking | Likely upregulated in relevant immune cells | Downregulated |
| G6PC | Involved in glucose metabolism | Upregulated | Not significantly modulated in Th17 cells |
| FGF21 | Regulates glucose and lipid metabolism | Upregulated | Not significantly modulated in Th17 cells |
Experimental Protocols
Cell Culture and Treatment
Human hepatocellular carcinoma (HepG2) cells are a suitable model for studying the effects of this compound on metabolic gene regulation.
-
Cell Culture: HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: For experimental assays, cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound is dissolved in DMSO to create a stock solution. On the day of treatment, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10 µM). The vehicle control group is treated with an equivalent concentration of DMSO. Cells are then incubated with the compound or vehicle for a specified duration (e.g., 24 hours).
RNA Isolation and Sequencing
-
RNA Extraction: Following treatment, total RNA is extracted from the cells using a suitable method, such as the TRIzol reagent or a column-based kit (e.g., RNeasy Kit, Qiagen), according to the manufacturer's instructions.[5][6] The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from the total RNA samples.[7] This process typically involves:
-
Poly(A) RNA Selection: Enrichment of messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: The ends of the double-stranded cDNA fragments are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated fragments are amplified by PCR to create the final sequencing library.[8]
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.[4]
Visualizations
References
- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential extraction of RNA, DNA and protein from cultured cells of the same group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Transcriptomic and Proteomic Analysis of Severe Pressure Ulcer Patients Identifies Molecular Signatures Associated with Impaired T Cell Function | MDPI [mdpi.com]
- 8. DNA Library Preparation Illumina Protocol (ChIP-seq, CUT&RUN) | Cell Signaling Technology [cellsignal.com]
Cross-validation of SR1078 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of SR1078, a synthetic agonist of Retinoic Acid Receptor-related Orphan Receptors (ROR) α and γ, across various cancer cell lines. The data presented here is intended to offer an objective overview of this compound's performance and to provide detailed experimental protocols to support further research and drug development efforts.
Mechanism of Action
This compound is a selective agonist for RORα and RORγ, two members of the nuclear receptor superfamily of transcription factors.[1] It functions by directly binding to the ligand-binding domain of these receptors, which in turn modulates their transcriptional activity.[1] This interaction leads to the recruitment of co-activators and the stimulation of target gene transcription.[1] this compound has been shown to be selective for RORα and RORγ, with no significant activity at other nuclear receptors such as FXR, LXRα, and LXRβ.[2]
dot
Caption: this compound Signaling Pathway.
Comparative Efficacy of this compound Across Different Cell Lines
The following tables summarize the quantitative effects of this compound on gene expression and cell viability in various human cancer cell lines.
Gene Expression Changes
| Cell Line | Cancer Type | Target Gene | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | FGF21 | 10 µM | 24 hours | ~3-fold increase | [2] |
| HepG2 | Hepatocellular Carcinoma | G6Pase | 10 µM | 24 hours | ~2-fold increase | [2] |
| SH-SY5Y | Neuroblastoma | A2BP1, CYP19A1, NLGN1, IPTR1 | 2-10 µM | 24 hours | Dose-dependent increase (EC50: 3-5 µM) | [3] |
Effects on Cell Viability and Apoptosis
While specific IC50 values for this compound in many cell lines are not consistently reported in the literature, available data indicates a clear impact on cell viability and apoptosis.
| Cell Line | Cancer Type | Effect | Observations | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | Apoptosis Induction | Treatment with this compound leads to p53 stabilization and induction of apoptosis. | [4] |
| MCF-7 | Breast Cancer | Decreased Cell Viability | This compound has been shown to decrease the growth and viability of MCF-7 cells. | [5] |
| MDA-MB-231 | Breast Cancer | Decreased Cell Viability | This compound has been shown to decrease the growth and viability of MDA-MB-231 cells. | [5] |
| LAN5, SK-N-BE(2)-C | Neuroblastoma | Not specified | This compound activates RORα target gene transcription in these cell lines. |
Comparison with an Alternative RORα/γ Agonist: Nobiletin
Nobiletin, a natural polymethoxylated flavone, has also been identified as a ROR agonist.[3] While direct, quantitative side-by-side comparisons with this compound are limited in the literature, both compounds activate ROR-mediated transcription.
| Feature | This compound | Nobiletin |
| Type | Synthetic Diaryl Amide | Natural Polymethoxylated Flavone |
| Target | Selective RORα/γ Agonist | RORs Agonist |
| Reported Effects | Induces apoptosis, modulates target gene expression. | Anti-inflammatory, anti-cancer properties (anti-angiogenesis, anti-proliferation, anti-metastasis, apoptosis induction).[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture
-
HepG2 (Hepatocellular Carcinoma): Cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
SH-SY5Y, LAN5, SK-N-BE(2)-C (Neuroblastoma): These cell lines are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham's F12 medium, supplemented with 15% FBS, 2 mM L-glutamine, and 1% non-essential amino acids.
-
MCF-7, MDA-MB-231 (Breast Cancer): Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin.
All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
dot
Caption: qPCR Experimental Workflow.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 2-10 µM) or vehicle control (DMSO) for 24 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., FGF21, G6Pase, A2BP1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Cell Viability (MTT) Assay
dot
Caption: MTT Assay Workflow.
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Apoptosis (Annexin V) Assay
dot
Caption: Annexin V Apoptosis Assay Workflow.
-
Cell Treatment and Harvesting: Treat cells (e.g., MDA-MB-231) with this compound for the desired duration. Harvest both the adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]
Conclusion
This compound demonstrates clear activity as a RORα/γ agonist across multiple cancer cell lines, leading to the modulation of target gene expression and affecting cell viability and apoptosis. The provided data and protocols offer a foundation for researchers to conduct cross-validation studies and further investigate the therapeutic potential of this compound and other ROR modulators. Further research is warranted to establish a more comprehensive and directly comparative dataset of this compound's effects, including IC50 values for cytotoxicity in a wider range of cell lines and direct comparisons with other ROR agonists.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RORα/γ Agonist, this compound The RORα/γ Agonist, this compound controls the biological activity of RORα/γ. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Metabolic Effects of SR1078 and T0901317
In the landscape of metabolic research, the nuclear receptors offer promising targets for therapeutic intervention. This guide provides a detailed comparison of the metabolic effects of two synthetic ligands: SR1078, a selective Retinoic acid receptor-related Orphan Receptor α/γ (RORα/γ) agonist, and T0901317, a potent Liver X Receptor (LXR) agonist that also exhibits activity at the Farnesoid X Receptor (FXR) and as an inverse agonist at RORα/γ. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development.
Overview of this compound and T0901317
This compound is a synthetic agonist that selectively targets RORα and RORγ, nuclear receptors known to play significant roles in regulating metabolism and immune function.[1][2] By activating these receptors, this compound stimulates the transcription of ROR target genes involved in metabolic control.[3][4]
T0901317 is a widely studied LXR agonist, activating both LXRα and LXRβ isoforms.[5] LXRs are key regulators of cholesterol, lipid, and glucose homeostasis.[6][7] However, the pharmacological profile of T0901317 is complex, as it also activates FXR and can act as an inverse agonist on RORα and RORγ, leading to a broad and sometimes contradictory range of metabolic effects.[8]
Comparative Metabolic Effects
While direct comparative studies are limited, the available data from various preclinical studies allow for a comprehensive assessment of their individual metabolic effects.
Lipid Metabolism
A significant divergence in the effects of this compound and T0901317 is observed in lipid metabolism. Activation of LXR by T0901317 is well-documented to induce hyperlipidemia and hepatic steatosis (fatty liver).[7][9][10] This is primarily due to the LXR-mediated upregulation of lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).[6][7] In contrast, the metabolic profile of this compound, through its activation of RORα/γ, suggests a different impact on lipid homeostasis, though extensive in vivo lipidomic data is not as readily available.
| Parameter | This compound | T0901317 | References |
| Plasma Triglycerides | Data not extensively reported in available literature. | Markedly increased. | [9][11][12] |
| Plasma Cholesterol | Data not extensively reported in available literature. | Increased (total cholesterol, LDL-c), though some studies report increased HDL-c. | [9][11] |
| Hepatic Triglycerides | Data not extensively reported in available literature. | Significantly increased, leading to hepatic steatosis. | [6][7] |
| Lipogenic Gene Expression (e.g., SREBP-1c, FASN, SCD1) | Not reported to increase. | Markedly upregulated. | [6][7][11] |
| Cholesterol Efflux Genes (e.g., ABCA1, ABCG1) | Not a primary target. | Upregulated, promoting reverse cholesterol transport. | [11][13] |
Glucose Metabolism
Both compounds have been shown to influence glucose homeostasis, albeit through different mechanisms. T0901317 has demonstrated the ability to improve insulin sensitivity and lower blood glucose levels in rodent models of diabetes.[11][14][15] This is attributed in part to the LXR-mediated inhibition of hepatic gluconeogenesis through the suppression of genes like Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[14][16] this compound, by activating RORα/γ, has also been shown to increase the expression of G6Pase and Fibroblast Growth Factor 21 (FGF21), both of which are implicated in the regulation of glucose and energy metabolism.[3][4]
| Parameter | This compound | T0901317 | References |
| Blood Glucose | May influence through ROR targets, but direct blood glucose lowering effects are not as extensively documented as for T0901317. | Decreased in diabetic rodent models. | [14][15][17] |
| Insulin Sensitivity | Potential for improvement via ROR activation, but less characterized. | Improved in rodent models of insulin resistance. | [14][15][18] |
| Hepatic Gluconeogenic Gene Expression (e.g., PEPCK, G6Pase) | Increased G6Pase expression observed. | Decreased expression, leading to reduced hepatic glucose output. | [3][4][14][16] |
Signaling Pathways
The distinct metabolic outcomes of this compound and T0901317 can be attributed to the different signaling pathways they modulate.
This compound Signaling Pathway
This compound selectively activates RORα and RORγ. Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. Key metabolic target genes include G6Pase and FGF21.
Caption: this compound signaling pathway.
T0901317 Signaling Pathways
T0901317 primarily acts as an agonist for LXRα and LXRβ. Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoters of target genes. This leads to the upregulation of genes involved in cholesterol efflux (ABCA1, ABCG1) and lipogenesis (SREBP-1c), and the downregulation of gluconeogenic genes. T0901317 also activates FXR, further influencing bile acid and lipid metabolism.
Caption: T0901317 signaling pathways.
Experimental Protocols
In Vivo Mouse Studies with this compound
-
Animal Model: Male C57BL/6 mice.
-
Compound Administration: this compound administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[14]
-
Treatment Duration: Acute treatment, with tissues harvested 2 hours post-injection for gene expression analysis.[14]
-
Key Analyses:
In Vivo Rodent Studies with T0901317
-
Animal Models:
-
Compound Administration:
-
Key Analyses:
-
Measurement of plasma glucose, triglycerides, and cholesterol levels.[11][12]
-
Assessment of hepatic lipid accumulation via histology and triglyceride quantification.[17][19]
-
qPCR analysis of hepatic and adipose tissue gene expression (e.g., SREBP-1c, FASN, SCD1, ABCA1, ABCG1).[11][19]
-
Glucose and insulin tolerance tests.[18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Retinoic acid-related orphan receptors α and γ: key regulators of lipid/glucose metabolism, inflammation, and insulin sensitivity [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Liver X receptor - Wikipedia [en.wikipedia.org]
- 8. Oxidative stress and Liver X Receptor agonist induce hepatocellular carcinoma in Non‐alcoholic steatohepatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 11. Nuclear Receptor RORα/γ: Exciting Modulators in Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Direct Comparison of Metabolic Responses to High-Fat Diet in C57BL/6J and C57BL/6NJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol suppresses T0901317-induced hepatic fat accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. n-3 Fatty acids ameliorate hepatic steatosis and dysfunction after LXR agonist ingestion in mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Therapeutic Potential of SR1078: A Comparative Analysis in a Preclinical Model of Autism Spectrum Disorder
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo therapeutic effects of the synthetic RORα/γ agonist, SR1078, with currently approved treatments for Autism Spectrum Disorder (ASD). The data presented is derived from preclinical studies in the BTBR T+ Itpr3tf/J (BTBR) mouse model, a well-established model exhibiting behavioral phenotypes relevant to ASD.
This compound, a synthetic agonist of the Retinoic acid receptor-related orphan receptors (ROR) alpha (RORα) and gamma (RORγ), has demonstrated potential in mitigating core behavioral deficits associated with ASD in preclinical models.[1][2] RORs are nuclear receptors that regulate a variety of physiological processes, and reduced RORα expression has been linked to ASD.[2] this compound functions by directly binding to the ligand-binding domain of RORα and RORγ, thereby increasing their transcriptional activity and stimulating the expression of their target genes.[1] This guide synthesizes the available in-vivo data for this compound and presents a surrogate comparison with risperidone, an atypical antipsychotic approved for the treatment of irritability associated with ASD.
Comparative Efficacy in a Murine Model of Autism
The BTBR mouse model is characterized by a lack of sociability and high levels of repetitive self-grooming, behaviors that parallel core symptoms of ASD in humans. In-vivo studies have demonstrated the potential of this compound to ameliorate the repetitive behavior phenotype in this model.
Reduction in Repetitive Behavior
Treatment with this compound has been shown to significantly reduce repetitive self-grooming in BTBR mice.[1] For comparison, risperidone, a standard-of-care medication, also reduces this behavior in the same mouse model, although the effective doses and potential for sedative side effects differ.[3][4]
| Compound | Dose | Animal Model | Behavioral Endpoint | Outcome |
| This compound | 10 mg/kg (i.p.) | BTBR Mice | Repetitive Self-Grooming | Statistically significant reduction in grooming time.[1] |
| Risperidone | 0.125 mg/kg (i.p.) | BTBR Mice | Repetitive Self-Grooming | Statistically significant reduction in grooming time.[4] |
| 0.25 mg/kg (i.p.) | BTBR Mice | Repetitive Self-Grooming | Statistically significant reduction in grooming time.[4] |
Note: This table presents a surrogate comparison. The studies were not conducted head-to-head.
Modulation of ASD-Associated Gene Expression
This compound treatment in BTBR mice has been shown to increase the expression of several RORα target genes in the brain that are implicated in ASD.[1] This provides a potential molecular mechanism for the observed behavioral improvements.
| Gene | Effect of this compound Treatment in BTBR Mouse Brain |
| A2bp1 (Ataxin 2-binding protein 1) | Significantly Increased[1] |
| Cyp19a1 (Aromatase) | Significantly Increased[1] |
| Itpr1 (Inositol 1,4,5-trisphosphate receptor type 1) | Significantly Increased[1] |
| Nlgn1 (Neuroligin-1) | No significant change[1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
In-Vivo Treatment and Behavioral Analysis (this compound)
-
Animal Model: Male BTBR T+ Itpr3tf/J (BTBR) mice were used as the experimental model for autism-like behaviors. C57BL/6J mice were used as a control strain.[1]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1]
-
Behavioral Assessment (Repetitive Grooming): Following treatment, mice were individually housed and their grooming behavior was recorded. The total time spent grooming over a specific period was quantified and used as a measure of repetitive behavior.[1]
-
Molecular Analysis (qPCR): After the behavioral assessment, brain tissue was collected, and RNA was extracted. Quantitative real-time polymerase chain reaction (qPCR) was performed to measure the expression levels of RORα target genes.[1]
In-Vivo Treatment and Behavioral Analysis (Risperidone)
-
Animal Model: Male BTBR T+ Itpr3tf/J (BTBR) mice were used.[4]
-
Drug Administration: Risperidone was administered via intraperitoneal (i.p.) injection at doses of 0.125 mg/kg and 0.25 mg/kg.[4]
-
Behavioral Assessment (Repetitive Self-Grooming): 30 minutes post-injection, mice were placed in a clean cage and their self-grooming behavior was recorded for a 10-minute session. The cumulative time spent grooming was scored.[4]
Conclusion
The available in-vivo data suggests that this compound, through its activation of the RORα/γ signaling pathway, holds promise as a therapeutic agent for mitigating core behavioral symptoms of ASD. The reduction in repetitive behavior in the BTBR mouse model is a significant finding. While a direct head-to-head comparison with existing ASD medications is lacking, the surrogate comparison with risperidone indicates that this compound may offer a novel mechanistic approach to treating this complex neurodevelopmental disorder. Further research, including direct comparative studies and exploration of a broader range of behavioral and molecular endpoints, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repetitive Self-Grooming Behavior in the BTBR Mouse Model of Autism is Blocked by the mGluR5 Antagonist MPEP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of SR1078
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application. The proper disposal of research chemicals like SR1078, a potent RORα/γ agonist, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and responsible disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal Considerations
Understanding the physicochemical properties of this compound is fundamental to its safe disposal. The following table summarizes key quantitative data relevant to its handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₁₇H₁₀F₉NO₂ | [1] |
| Molecular Weight | 431.25 g/mol | [1] |
| CAS Number | 1246525-60-9 | [1] |
| Storage Class | 11 - Combustible Solids | [2] |
| Water Hazard Class (WGK) | 2 - Hazardous to water | [2] |
| Solubility | Soluble in DMSO and ethanol (up to 100 mM) |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide. Crucially, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be considered hazardous chemical waste. Do not mix it with other solid waste streams unless explicitly permitted by your EHS department.
-
Liquid Waste: Solutions of this compound in solvents like DMSO or ethanol must be collected as hazardous liquid waste. Due to its halogenated nature (containing fluorine), it should be segregated into a dedicated "halogenated organic solvent" waste container.[3] Never dispose of this compound solutions down the drain.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated hazardous waste container for solid waste.
2. Waste Container Requirements:
-
Use a chemically compatible container with a secure, leak-proof lid.[5]
-
The container must be in good condition, free from cracks or leaks.[5]
-
Ensure the container is properly labeled as "Hazardous Waste." The label should clearly state the full chemical name: "this compound (N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-4-(trifluoromethyl)benzamide)".[6] Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and volume of the waste in the container.
-
Include the date when the waste was first added to the container.[6]
3. Storage of Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[7]
-
Store the waste away from incompatible materials. As this compound is a combustible solid, it should be kept away from strong oxidizing agents.[4]
4. Arranging for Disposal:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department to schedule a waste pickup.[8]
-
Provide the EHS department with a completed hazardous waste tag or the required documentation, detailing the contents of the container.
5. Empty Container Disposal:
-
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.[7]
-
For containers that held acutely toxic chemicals, triple rinsing is often required, with the rinsate collected as hazardous waste.[6][7] Consult your EHS department to determine if this applies to this compound and for the appropriate rinsing procedure.
-
Once decontaminated, obliterate or remove the original labels before disposing of the container as non-hazardous waste.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound waste disposal.
By adhering to these procedures and maintaining a close working relationship with your institution's EHS department, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- 1. SR 1078 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 2. RORα/γ Agonist, this compound The RORα/γ Agonist, this compound controls the biological activity of RORα/γ. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling SR1078
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of SR1078, a selective agonist of Retinoic Acid-related Orphan Receptors (RORs) α and γ.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risks and maintain a safe research environment.
Chemical and Physical Properties
This compound is a potent research compound requiring careful handling. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Chemical Name | N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-4-(trifluoromethyl)benzamide |
| Molecular Formula | C₁₇H₁₀F₉NO₂ |
| Molecular Weight | 431.25 g/mol |
| CAS Number | 1246525-60-9 |
| Appearance | White solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO and Ethanol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4, H302)[1]. It is also categorized as a combustible solid. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are required to prevent eye contact[1].
-
Hand Protection: Wear appropriate chemical-resistant protective gloves[1].
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound as a powder or when aerosol formation is possible. Work should be conducted in a well-ventilated area, preferably in a fume hood[1][2].
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
1. Preparation and Engineering Controls:
- Ensure adequate ventilation in the work area. A chemical fume hood is highly recommended[1][2].
- Verify that a safety shower and an eye wash station are readily accessible[1].
- Before handling, ensure all necessary PPE is donned correctly.
2. Weighing and Reconstitution:
- Handle the solid compound carefully to avoid dust formation[2].
- Weigh the required amount of this compound in a contained environment, such as a weighing enclosure or fume hood.
- When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO and ethanol.
3. During Use:
- Avoid inhalation, and contact with eyes and skin[1][2].
- Do not eat, drink, or smoke in the laboratory area where this compound is being handled[1].
- Wash hands thoroughly after handling the compound, even if gloves were worn[1].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention[1][2].
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1][2].
-
Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2].
Accidental Release Measures:
-
Small Spills:
-
Ensure the area is well-ventilated and wear full PPE.
-
Absorb any liquid spills with an inert material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's environmental health and safety department for assistance with cleanup.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of this compound waste and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste[1]. Do not dispose of it down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal procedures.
Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
Once cleaned, containers can be disposed of according to institutional guidelines for chemical waste containers.
Diagram: this compound Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
